molecular formula C7H3Br3O2 B099877 2,3,5-Tribromobenzoic acid CAS No. 15396-38-0

2,3,5-Tribromobenzoic acid

Cat. No.: B099877
CAS No.: 15396-38-0
M. Wt: 358.81 g/mol
InChI Key: VXRZWSOTDBLHDQ-UHFFFAOYSA-N
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Description

2,3,5-Tribromobenzoic acid is a specialized brominated benzoic acid derivative that serves as a versatile intermediate in organic and medicinal chemistry research. Its structure, featuring three bromine atoms on the aromatic ring, makes it a valuable scaffold for synthesizing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Researchers can leverage this compound to develop novel pharmaceuticals, agrochemicals, and specialty chemicals. While detailed mechanistic studies on this exact compound are sparse, its structural analog, 2,3,5-triiodobenzoic acid (TIBA), has demonstrated significant biological activity, including the induction of cell death in tumor cells through the generation of reactive oxygen species (ROS) . This suggests potential avenues for investigating 2,3,5-tribromobenzoic acid in similar biochemical contexts. Its properties are also being studied for potential applications as a plant growth regulator, where it may help modulate plant development and improve crop yields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRZWSOTDBLHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589865
Record name 2,3,5-Tribromobenzoic acid
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Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-38-0
Record name 2,3,5-Tribromobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromobenzoic acid
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Foundational & Exploratory

Physical and chemical properties of 2,3,5-Tribromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,5-Tribromobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3,5-Tribromobenzoic Acid

2,3,5-Tribromobenzoic acid, with CAS Number 15396-38-0, is a polyhalogenated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core heavily substituted with electron-withdrawing bromine atoms, imparts unique chemical characteristics that make it a valuable intermediate in organic synthesis. For professionals in drug development and materials science, polyhalogenated scaffolds like this are of significant interest. The presence of multiple bromine atoms can enhance the lipophilicity of a molecule, influence its metabolic stability, and provide reactive handles for further chemical modification, such as in cross-coupling reactions.[2][3]

This guide provides a comprehensive technical overview of the known physicochemical properties of 2,3,5-Tribromobenzoic acid, outlines a plausible synthetic pathway, discusses its chemical reactivity and potential applications, and details the standard protocols for its analytical characterization. The content herein is structured to deliver not just data, but expert-driven insights into the causality behind its chemical behavior and the rationale for its scientific handling.

Physicochemical Properties

The physical and chemical properties of 2,3,5-Tribromobenzoic acid are dictated by the interplay between the polar carboxylic acid group and the three bulky, lipophilic bromine atoms on the aromatic ring.

Data Summary
PropertyValueSource(s)
CAS Number 15396-38-0[1]
Molecular Formula C₇H₃Br₃O₂[1]
Molecular Weight 358.81 g/mol [1]
Melting Point 193-194 °C[1]
Density 2.383 g/cm³ (Predicted)N/A
pKa ~2.07 (Predicted)
Appearance White to off-white crystalline powder[4]
Solubility and Acidity: An Expert's View

The solubility of 2,3,5-Tribromobenzoic acid is limited in water due to the predominance of the large, hydrophobic tribromophenyl group. However, it is expected to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The acidity of the carboxylic acid group is significantly enhanced compared to benzoic acid (pKa ≈ 4.2). This is due to the strong negative inductive (-I) effect of the three bromine atoms, which withdraw electron density from the aromatic ring and stabilize the resulting carboxylate anion. The predicted pKa of approximately 2.07 reflects this potent electronic influence, making it a relatively strong organic acid.

Synthesis of 2,3,5-Tribromobenzoic Acid: A Plausible Pathway

While multiple synthetic routes may exist, a reliable and illustrative method for preparing 2,3,5-Tribromobenzoic acid involves a Sandmeyer reaction on a suitable precursor. The following proposed synthesis begins with the bromination of 3,5-dibromoaniline, followed by diazotization and a subsequent Sandmeyer reaction to install the final bromine atom. This approach is rooted in well-established, robust organic transformations.[5][6]

Proposed Synthetic Workflow

The diagram below outlines a logical and chemically sound multi-step synthesis.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction (Cyanation) cluster_3 Step 4: Hydrolysis A 3,5-Dibromoaniline B 2-Amino-1,3,5-tribromobenzene A->B Br₂ / Acetic Acid C Diazonium Salt Intermediate B->C NaNO₂ / H₂SO₄ 0-5 °C D 2,4,6-Tribromobenzonitrile C->D CuCN E 2,3,5-Tribromobenzoic Acid* D->E H₂SO₄ (aq) Heat caption *Note: The final product is 2,4,6-tribromobenzoic acid from this precursor. A similar Sandmeyer approach on a different precursor would yield the 2,3,5-isomer.

Caption: Proposed synthesis of a tribromobenzoic acid isomer.

Experimental Protocol: A Self-Validating System

This protocol is a hypothetical, expert-derived procedure for the synthesis of a tribromobenzoic acid isomer, illustrating a common synthetic strategy.

Step 1: Bromination of 3,5-Dibromoaniline

  • Rationale: To introduce the third bromine atom onto the aromatic ring. Acetic acid serves as a polar solvent.

  • Procedure: a. Dissolve 3,5-dibromoaniline (1 eq.) in glacial acetic acid.[7] b. Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise at room temperature. c. Stir the mixture for 12-24 hours until TLC analysis indicates the consumption of the starting material. d. Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-1,3,5-tribromobenzene.

Step 2 & 3: Diazotization and Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine to a variety of functional groups via a diazonium salt intermediate.[5][6] Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

  • Procedure: a. Suspend the crude 2-amino-1,3,5-tribromobenzene in a mixture of aqueous sulfuric acid at 0 °C. b. Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes. c. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. d. Slowly add the cold diazonium salt solution to the copper cyanide solution. e. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. f. Cool the mixture and extract the product, 2,4,6-tribromobenzonitrile, with an organic solvent.

Step 4: Hydrolysis of the Nitrile

  • Rationale: Acid-catalyzed hydrolysis is a standard method for converting a nitrile to a carboxylic acid.

  • Procedure: a. Reflux the crude 2,4,6-tribromobenzonitrile in a mixture of concentrated sulfuric acid and water for several hours. b. Monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture and pour it onto ice. d. Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield the crude tribromobenzoic acid. e. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Spectroscopic and Analytical Characterization

While experimental spectra for 2,3,5-Tribromobenzoic acid are not widely available, its structure allows for reliable prediction of its key spectral features. The following sections describe these expected characteristics and provide robust protocols for their experimental determination.

Chemical Structure

Caption: Structure of 2,3,5-Tribromobenzoic acid.

¹H NMR Spectroscopy
  • Predicted Spectrum: The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically 7.0-8.5 ppm).[8]

    • The proton at the C6 position (ortho to the carboxylic acid) will likely appear as a doublet, deshielded by the adjacent acid group.

    • The proton at the C4 position will appear as a doublet, coupled to the C6 proton.

  • Protocol for ¹H NMR Analysis:

    • Sample Preparation: Dissolve 5-10 mg of dry 2,3,5-Tribromobenzoic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[9]

    • Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0.00 ppm).[9]

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the FID with an appropriate line broadening factor and phase correct the spectrum. Integrate the signals to confirm the 1:1 proton ratio.

¹³C NMR Spectroscopy
  • Predicted Spectrum: The ¹³C NMR spectrum will show seven distinct signals.

    • Carboxyl Carbon: One signal in the range of 165-175 ppm.[10]

    • Aromatic Carbons: Six signals in the range of 110-140 ppm. The carbons directly attached to bromine (C2, C3, C5) will be significantly shifted compared to unsubstituted benzene. The carbon attached to the carboxyl group (C1) will also be distinct.

  • Protocol for ¹³C NMR Analysis:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal in a shorter time.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (several hundred to thousands) is typically necessary due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Predicted Spectrum: The IR spectrum will be characterized by several key absorption bands.

    • O-H Stretch: A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[11][12]

    • C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹.[11][12]

    • C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

    • C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Protocol for FT-IR Analysis (ATR):

    • Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

    • Procedure: a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. b. Record a background spectrum of the empty ATR accessory. c. Place a small amount of the solid 2,3,5-Tribromobenzoic acid powder onto the crystal. d. Apply pressure using the anvil to ensure good contact between the sample and the crystal. e. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added for a good quality spectrum.

Mass Spectrometry
  • Predicted Spectrum:

    • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak. Due to the presence of three bromine atoms, this peak will appear as a characteristic cluster of ions. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The isotopic pattern for three bromines will result in four major peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.[13][14] For C₇H₃Br₃O₂, the monoisotopic mass is ~356 Da, so the cluster would be centered around m/z 356, 358, 360, and 362.

    • Fragmentation: Key fragmentation pathways for benzoic acids include the loss of -OH (M-17) and the loss of -COOH (M-45), leading to the [M-OH]⁺ and [M-COOH]⁺ fragment ions, respectively.[15] The [M-COOH]⁺ fragment (tribromophenyl cation) would also exhibit the characteristic 1:3:3:1 isotopic pattern.

  • Protocol for Mass Spectrometry (EI) Analysis:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-450) to observe the molecular ion and key fragments.

    • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster to confirm the elemental formula and identify major fragment ions to corroborate the structure.

Chemical Reactivity and Applications in Drug Development

The dual functionality of 2,3,5-Tribromobenzoic acid—a reactive carboxylic acid and a polyhalogenated aromatic ring—makes it a versatile synthetic intermediate.

  • Carboxylic Acid Reactivity: The carboxyl group can undergo standard transformations, such as:

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

    • Amidation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form an amide.[16] This is a cornerstone reaction in medicinal chemistry for building complex molecules.

  • Aromatic Ring Reactivity: The bromine atoms can serve as handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic elaboration of the aromatic core, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[2]

  • Role in Drug Discovery: Halogen atoms are prevalent in many modern pharmaceuticals. They can modulate a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) by increasing lipophilicity, which can enhance membrane permeability. Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding affinity and selectivity.[2][3] As such, 2,3,5-Tribromobenzoic acid represents a valuable starting material or scaffold for building novel therapeutic agents.

References

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • CAS Common Chemistry. 2,3,5-Tribromobenzoic acid. Available from: [Link]

  • Mol-Instincts. 2,3,5-TRIBROMOBENZOIC ACID 15396-38-0 wiki. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 3-Bromobenzoic acid. Available from: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]

  • MDPI. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Available from: [Link]

  • ResearchGate. Spectrum of 4-bromobenzoic acid showing the most intensive emission lines of bromine in the near vacuum ultraviolet region. Available from: [Link]

  • JOCPR. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available from: [Link]

  • Chegg.com. Solved Please analyze all spectra for 4-bromobenzoic acid. Available from: [Link]

  • Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Available from: [Link]

  • PubMed. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Available from: [Link]

  • Filo. In a set of reactions m-bromobenzoic acid gave a product D. Identify the... Available from: [Link]

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An In-depth Technical Guide to 2,3,5-Tribromobenzoic Acid: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2,3,5-Tribromobenzoic Acid, a halogenated aromatic carboxylic acid. It is intended for researchers, chemists, and professionals in drug development and agricultural sciences who require a detailed understanding of this compound's molecular characteristics, synthesis, and potential applications. We will delve into its fundamental physicochemical properties, present a representative synthetic and analytical workflow, and contextualize its relevance by drawing parallels with structurally related compounds exhibiting significant biological activity. This guide is structured to provide not just data, but also the scientific rationale behind the methodologies presented.

Core Molecular Profile

Chemical Identity and Structure

2,3,5-Tribromobenzoic acid is a derivative of benzoic acid where three hydrogen atoms on the benzene ring have been substituted by bromine atoms at the 2, 3, and 5 positions. This substitution pattern significantly influences the molecule's steric and electronic properties, including the acidity of the carboxylic acid group and its overall reactivity.

  • IUPAC Name: 2,3,5-Tribromobenzoic acid[1]

  • CAS Number: 15396-38-0[1][2][3][4]

  • Molecular Formula: C₇H₃Br₃O₂[1][2]

  • Canonical SMILES: C1=C(C=C(C(=C1C(=O)O)Br)Br)Br[2]

  • InChI Key: VXRZWSOTDBLHDQ-UHFFFAOYSA-N[1][2]

Caption: 2D structure of 2,3,5-Tribromobenzoic acid.

Physicochemical Properties

The key quantitative data for 2,3,5-Tribromobenzoic acid are summarized below. These properties are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting its behavior in various analytical systems.

PropertyValueSource
Molecular Weight 358.81 g/mol [1][2]
Melting Point 193-194 °C[1][3]
Boiling Point (Predicted) 391.5 ± 42.0 °C[3]
Density (Predicted) 2.383 g/cm³[3]
pKa (Predicted) 2.07 ± 0.10[2][3]
Storage Temperature 2-8 °C[3]

Synthesis and Purification Strategy

While numerous routes exist for the synthesis of halogenated benzoic acids, a common and logical approach involves the direct electrophilic bromination of a suitable benzoic acid precursor. The choice of starting material and reaction conditions is paramount to achieving the desired regioselectivity.

Rationale and Workflow

The synthesis of 2,3,5-Tribromobenzoic acid is challenging due to the directing effects of the carboxyl and bromo substituents. A plausible strategy involves the controlled bromination of a precursor that favors substitution at the desired positions. The general workflow for such a synthesis is outlined below. This process ensures the transformation of the starting material into the final, purified product, with validation checkpoints along the way.

G start Select Starting Material (e.g., aminobenzoic acid derivative) reaction Step 1: Electrophilic Bromination (Br₂, Lewis Acid Catalyst) start->reaction optional_step Step 2 (Optional): Diazotization & Deamination (NaNO₂, H₃PO₂) reaction->optional_step If precursor requires functional group removal workup Step 3: Aqueous Work-up (Quenching, Extraction) reaction->workup optional_step->workup purification Step 4: Purification (Recrystallization) workup->purification analysis Step 5: Quality Control (HPLC, NMR, MS) purification->analysis product Final Product: 2,3,5-Tribromobenzoic Acid analysis->product

Caption: Generalized workflow for the synthesis and validation of 2,3,5-Tribromobenzoic Acid.

Representative Synthetic Protocol

This protocol is a representative example based on established chemical principles for the synthesis of related polyhalogenated aromatic acids and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize 2,3,5-Tribromobenzoic acid via electrophilic bromination.

Materials:

  • Appropriate benzoic acid precursor

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., Ethanol/water mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve the chosen benzoic acid precursor in the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃) to the stirred solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent via the dropping funnel over 1-2 hours. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired polybrominated isomers.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities and the product as a salt), and finally with brine. Trustworthiness Note: The product will move to the aqueous layer during the bicarbonate wash. This layer must be retained.

  • Product Isolation: Acidify the retained bicarbonate layer with concentrated HCl until the product precipitates out (pH ~2). Collect the solid precipitate by vacuum filtration.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. Dry the purified crystals under vacuum.

Quality Control and Analysis

Ensuring the identity and purity of the synthesized compound is a non-negotiable step in chemical research, particularly for compounds intended for biological screening or as pharmaceutical intermediates.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for determining the purity of the synthesized 2,3,5-Tribromobenzoic acid.

Instrumentation & Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Scientific Context and Potential Applications

Role as a Chemical Building Block

Halogenated benzoic acids are valuable intermediates in organic synthesis. The bromine atoms on 2,3,5-Tribromobenzoic acid can serve as handles for further functionalization through reactions such as Suzuki, Heck, or Stille cross-coupling, enabling the construction of more complex molecular architectures relevant to drug discovery and materials science.[5]

Biological Activity: Parallels with 2,3,5-Triiodobenzoic Acid (TIBA)

While 2,3,5-Tribromobenzoic acid itself is primarily noted as a chemical intermediate and a potential plant growth regulator, its iodo-analog, 2,3,5-Triiodobenzoic acid (TIBA), is a well-characterized biological agent. TIBA is known as an inhibitor of polar auxin transport in plants, a fundamental process for plant development.

This inhibitory action has made TIBA a valuable tool in plant biology research. Furthermore, TIBA has been investigated for its potential antitumor activities. Studies have shown that it can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), highlighting a potential therapeutic avenue for halogenated benzoic acids.[6] The structural similarity between the bromo- and iodo-analogs suggests that 2,3,5-Tribromobenzoic acid could be a candidate for similar biological screening programs.

G Auxin Auxin Molecule TransportProtein Auxin Efflux Carrier Binding Site Auxin->TransportProtein:f0 Normal Transport TIBA TIBA / Analog (2,3,5-Tribromobenzoic Acid) TIBA->TransportProtein:f1 Inhibition After

Caption: Conceptual model of auxin transport inhibition by TIBA, a structural analog.

Conclusion

2,3,5-Tribromobenzoic acid is a well-defined chemical entity with established physicochemical properties. Its true value for researchers lies in its potential as a versatile synthetic intermediate for creating novel compounds. The known biological activities of its close structural analogs, particularly in plant science and oncology, provide a strong rationale for its inclusion in screening libraries for drug discovery and agrochemical development. The synthetic and analytical protocols outlined in this guide offer a framework for its reliable preparation and characterization, empowering further scientific exploration.

References

  • CAS Common Chemistry. 2,3,5-Tribromobenzoic acid. [Link]

  • LookChem. 2,3,5-TRIBROMOBENZOIC ACID 15396-38-0 wiki. [Link]

  • SIELC Technologies. 2,3,5-Triiodobenzoic acid. [Link]

  • Wychem. 2,3,5-Tribromobenzoic acid. [Link]

  • PubMed. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubChem. 2,3,5-Triiodobenzoic acid. [Link]

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A Comprehensive Technical Guide to the Synthesis of 2,3,5-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in drug development.

Abstract: This in-depth technical guide details the synthetic pathways for obtaining 2,3,5-tribromobenzoic acid, a significant halogenated intermediate in the fields of pharmaceutical and materials science. Due to the challenges of achieving the desired 2,3,5-substitution pattern via direct bromination of benzoic acid, this guide focuses on a more strategic, multi-step approach. We present a robust, proposed synthesis commencing from 3,5-dibromoaniline, leveraging the powerful directing effects of the amino group to ensure precise regiochemical control. This is followed by a well-established Sandmeyer reaction to introduce the carboxylic acid functionality. This document provides a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, and critical insights into experimental choices, designed to equip researchers with the knowledge for successful synthesis.

Introduction: The Synthetic Challenge and Strategic Importance

2,3,5-Tribromobenzoic acid is a valuable polyhalogenated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the three bromine atoms, which can be selectively functionalized through various cross-coupling reactions, enabling the construction of diverse molecular architectures.

However, the direct synthesis of the 2,3,5-isomer through electrophilic bromination of benzoic acid is problematic. The carboxyl group is a meta-director, while the bromine substituents are ortho, para-directors. This clash of directing effects makes it exceedingly difficult to achieve the desired 2,3,5-substitution pattern with any reasonable selectivity, leading to complex mixtures of isomers that are challenging to separate. Consequently, a more controlled, multi-step synthetic strategy is required.

This guide outlines a proposed, logical, and efficient pathway that circumvents these regiochemical issues by utilizing an aniline-based starting material, where the powerful directing effect of the amino group can be harnessed to achieve the desired substitution pattern.

Proposed Primary Synthesis Pathway: A Multi-step Approach from 3,5-Dibromoaniline

The proposed and most logical synthesis of 2,3,5-tribromobenzoic acid involves a three-step sequence starting from the commercially available 3,5-dibromoaniline. This pathway is designed to control the regioselectivity of the bromination and then introduce the carboxylic acid group.

The overall transformation is as follows:

  • Electrophilic Bromination: Bromination of 3,5-dibromoaniline to yield 2,3,5-tribromoaniline.

  • Sandmeyer Cyanation: Conversion of the amino group of 2,3,5-tribromoaniline to a nitrile group via a diazonium salt intermediate.

  • Nitrile Hydrolysis: Hydrolysis of the resulting 2,3,5-tribromobenzonitrile to the final product, 2,3,5-tribromobenzoic acid.

Step 1: Regiocontrolled Bromination of 3,5-Dibromoaniline

Mechanistic Rationale: The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. In 3,5-dibromoaniline, the positions ortho to the amino group are C2 and C6, and the para position is C4. The C4 position is sterically unhindered, while the C2 and C6 positions are flanked by bromine atoms. However, the strong activation by the amino group is sufficient to overcome the deactivating effect of the two bromine atoms and direct the incoming electrophile (Br⁺) to the available ortho position (C2 or C6). This results in the formation of 2,3,5-tribromoaniline with high regioselectivity.

Bromination_Step start 3,5-Dibromoaniline reaction Electrophilic Aromatic Substitution start->reaction reagents Br₂ in Acetic Acid reagents->reaction product 2,3,5-Tribromoaniline reaction->product Ortho-bromination due to -NH₂ directing effect

Caption: Step 1: Regiocontrolled bromination of 3,5-dibromoaniline.

Experimental Protocol (Proposed):

Materials:

  • 3,5-Dibromoaniline[1][2][3][4]

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form.

  • Quenching: Add a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,3,5-tribromoaniline.

Step 2: Sandmeyer Cyanation of 2,3,5-Tribromoaniline

Mechanistic Rationale: The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents.[5] The reaction proceeds through a diazonium salt intermediate.

  • Diazotization: The primary aromatic amine (2,3,5-tribromoaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable diazonium salt.[6]

  • Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the displacement of the dinitrogen gas (N₂) by a cyanide group, forming the corresponding aryl nitrile.

Sandmeyer_Cyanation start 2,3,5-Tribromoaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium 2,3,5-Tribromobenzene diazonium salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation product 2,3,5-Tribromobenzonitrile cyanation->product

Caption: Step 2: Sandmeyer cyanation to form 2,3,5-tribromobenzonitrile.

Experimental Protocol (Proposed):

Materials:

  • 2,3,5-Tribromoaniline

  • Sodium nitrite

  • Concentrated Sulfuric Acid

  • Copper(I) cyanide

  • Sodium cyanide (optional, to complex with CuCN)

  • Ice

  • Beakers, flasks, and stirring equipment

Procedure:

  • Diazotization: Suspend 2,3,5-tribromoaniline in a mixture of concentrated sulfuric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, gently warm the reaction mixture (e.g., on a water bath) for about an hour to ensure the reaction goes to completion.

  • Isolation: Cool the mixture and collect the precipitated crude product by vacuum filtration. Wash the solid with water.

Step 3: Hydrolysis of 2,3,5-Tribromobenzonitrile

Mechanistic Rationale: The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This can be achieved under either acidic or basic conditions.[7] Acidic hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide, followed by acidification.

Experimental Protocol (Proposed):

Materials:

  • 2,3,5-Tribromobenzonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Sodium carbonate solution (for purification)

  • Hydrochloric acid (for acidification)

  • Reflux apparatus

Procedure:

  • Hydrolysis Reaction: In a round-bottom flask equipped with a reflux condenser, mix the crude 2,3,5-tribromobenzonitrile with a mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. The crude 2,3,5-tribromobenzoic acid will precipitate.

  • Isolation: Collect the crude acid by vacuum filtration and wash it with cold water.

  • Purification: For further purification, the crude acid can be dissolved in an aqueous solution of sodium carbonate. The resulting solution is filtered to remove any insoluble impurities, and the filtrate is then acidified with hydrochloric acid to re-precipitate the purified 2,3,5-tribromobenzoic acid.

  • Drying and Characterization: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum. The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

ParameterStep 1: BrominationStep 2: Sandmeyer CyanationStep 3: Nitrile Hydrolysis
Starting Material 3,5-Dibromoaniline2,3,5-Tribromoaniline2,3,5-Tribromobenzonitrile
Key Reagents Br₂, Acetic AcidNaNO₂, H₂SO₄, CuCNH₂SO₄, H₂O
Intermediate/Product 2,3,5-Tribromoaniline2,3,5-Tribromobenzonitrile2,3,5-Tribromobenzoic Acid
Reaction Type Electrophilic Aromatic SubstitutionDiazotization, Nucleophilic SubstitutionHydrolysis
Key Control Factor Temperature, StoichiometryLow Temperature (0-5 °C) for DiazotizationReflux Temperature, Reaction Time

Conclusion

The synthesis of 2,3,5-tribromobenzoic acid presents a significant regiochemical challenge that is best addressed through a strategic, multi-step approach rather than direct bromination of benzoic acid. The proposed pathway, starting from 3,5-dibromoaniline, offers a robust and logical route to the desired product. By leveraging the strong ortho-directing effect of the amino group, followed by a reliable Sandmeyer reaction and subsequent nitrile hydrolysis, this method provides excellent control over the substitution pattern. This guide provides the theoretical framework and detailed, actionable (though proposed) protocols to enable researchers to successfully synthesize this valuable and versatile chemical intermediate for applications in drug discovery and materials science.

References

  • Title: 3,5-Dibromoaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Amines Source: National Council of Educational Research and Training (NCERT) URL: [Link]

  • Title: Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives Source: Chemical Science, Royal Society of Chemistry URL: [Link]

  • Title: Preparation method of 2-amino-3,5-dibromobenzaldehyde Source: Google Patents URL
  • Title: Removal of amino in anilines through diazonium salt-based reactions Source: ResearchGate URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC, National Library of Medicine URL: [Link]

  • Title: Regioselective benzoic acid halides from aniline? Source: Reddit URL: [Link]

  • Title: Preparation method of 2,4, 6-tribromoaniline Source: Google Patents URL
  • Title: Hydrolysis of Nitriles Source: Organic Synthesis URL: [Link]

  • Title: 2-Amino-5-bromobenzaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria Source: PubMed, National Library of Medicine URL: [Link]

  • Title: 3,5-Dibromoaniline Source: Molbase URL: [Link]

  • Title: Synthesis of 2 4 6 TRIBROMOANILINE Source: YouTube URL: [Link]

  • Title: 2,4,6-Tribromoaniline Source: Wikipedia URL: [Link]

  • Title: Bromination of Aniline Source: Khan Academy URL: [Link]

  • Title: 3,5-Dibromoaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

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A Technical Guide to the Safe Handling of 2,3,5-Tribromobenzoic Acid and Related Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: This guide provides a comprehensive overview of the safety and handling precautions for halogenated benzoic acids, with a focus on 2,3,5-Tribromobenzoic Acid. Due to the limited availability of specific toxicological and safety data for 2,3,5-Tribromobenzoic Acid in publicly accessible databases, this document establishes a baseline for safe handling based on the known hazards of structurally related compounds. It is imperative to consult a substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling 2,3,5-Tribromobenzoic Acid. The information herein should be used to supplement, not replace, a formal risk assessment and the guidance of a certified safety professional.

Section 1: Introduction and Physicochemical Properties

2,3,5-Tribromobenzoic acid (CAS No. 15396-38-0) is a halogenated derivative of benzoic acid. While its primary applications are in research and development, particularly in the synthesis of more complex molecules for pharmaceuticals and other specialty chemicals, its structural analogues are used in a variety of industrial processes. The introduction of halogen atoms to the benzoic acid structure can significantly alter its chemical reactivity, physical properties, and toxicological profile.

PropertyValueSource
Molecular Formula C₇H₃Br₃O₂N/A
Molecular Weight 358.81 g/mol N/A
Melting Point 193-194°C[1]
Boiling Point (Predicted) 391.5 ± 42.0°C[1]
pKa (Predicted) 2.07 ± 0.10[1]
Density (Predicted) 2.383 g/cm³[1]
Storage Temperature 2-8°C[1]

Note: The boiling point, pKa, and density are predicted values and should be confirmed with experimental data.

Section 2: Hazard Identification and GHS Classification

Anticipated Hazards:

  • Acute Oral Toxicity: Halogenated benzoic acids can be harmful if swallowed.

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statement Summary (Anticipated):

PreventionResponseStorageDisposal
Wash hands and exposed skin thoroughly after handling.IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.Store in a well-ventilated place. Keep container tightly closed.Dispose of contents/container to an approved waste disposal plant.
Do not eat, drink or smoke when using this product.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.Store locked up.
Wear protective gloves/protective clothing/eye protection/face protection.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Avoid breathing dust/fume/gas/mist/vapors/spray.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Use only outdoors or in a well-ventilated area.Take off contaminated clothing and wash it before reuse.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure minimization is critical when handling compounds with incomplete toxicological data. The hierarchy of controls should always be followed, prioritizing engineering controls and administrative controls over reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Halogenated Benzoic Acids Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training Engineering->Administrative PPE Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat - Respirator (as needed) Administrative->PPE

Caption: Hierarchy of Controls for Safe Handling.

3.1 Engineering Controls:

  • Primary Containment: All handling of 2,3,5-Tribromobenzoic Acid as a solid or in solution should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors in the event of a small spill outside of primary containment.

3.2 Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Given the lack of specific permeation data for 2,3,5-Tribromobenzoic Acid, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for signs of degradation before use and dispose of them properly after handling.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Handling and Storage Procedures

4.1 Handling:

  • Avoid Dust Formation: Handle as a solid in a manner that minimizes the generation of dust.

  • Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent electrostatic discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Incompatible Materials: Keep away from strong oxidizing agents.

4.2 Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[1]

  • Segregation: Store away from incompatible materials.

  • Ventilation: The storage area should be well-ventilated.

Section 5: Emergency Procedures

Emergency_Response_Workflow Start Emergency Event Assess Assess Situation Is the area safe to enter? Is the spill/exposure major or minor? Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Major SpillControl Control Spill (if safe) Cover with absorbent material. Collect into a sealed container. Assess->SpillControl Minor & Safe Alert Alert Personnel & Emergency Services Evacuate->Alert FirstAid Provide First Aid Eye Contact: Flush with water for 15 min. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, do not induce vomiting. Alert->FirstAid Report Report Incident FirstAid->Report Decontaminate Decontaminate Area SpillControl->Decontaminate Decontaminate->Report

Sources

The Halogen's Mark: A Technical Guide to the Discovery and Enduring Significance of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzoic acids, a cornerstone of modern synthetic chemistry, represent a class of molecules whose influence extends from the foundations of organic synthesis to the cutting edge of pharmaceutical development. This in-depth technical guide navigates the historical landscape of their discovery, charting a course from their incidental creation in the 19th century to the sophisticated, targeted synthetic methodologies of the 21st. We will dissect the evolution of synthetic strategies, from the foundational Sandmeyer reaction and oxidation of halogenated toluenes to contemporary C-H activation techniques. The underlying principles of electrophilic aromatic substitution, which govern the regioselectivity of direct halogenation, will be explored in detail. This guide provides not only a historical narrative but also practical, field-proven insights into the synthesis and application of these vital chemical building blocks.

A Serendipitous Beginning: The Historical Emergence of Halogenated Benzoic Acids

The story of halogenated benzoic acids is intrinsically linked to the broader history of aromatic chemistry. While benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin, its halogenated derivatives emerged much later as a consequence of burgeoning industrial chemical processes in the 19th century.

The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that inadvertently yielded chlorinated benzoic acid derivatives as byproducts. This marked the first, albeit unintentional, synthesis of these compounds. The late 19th century saw the first deliberate synthesis of a halogenated benzoic acid with the preparation of 4-chlorobenzoic acid through the oxidation of 4-chlorotoluene. The early 20th century followed with the first synthesis of 3-bromobenzoic acid. These early methods, while rudimentary by modern standards, laid the groundwork for the systematic exploration of this versatile class of molecules.

A significant leap forward came with the discovery of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer. This reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, provided a reliable and versatile method for the targeted synthesis of a wide array of halogenated aromatic compounds, including benzoic acids. The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this powerful transformation and remains a staple in synthetic organic chemistry.

The Evolving Toolkit: A Chronology of Synthetic Methodologies

The synthesis of halogenated benzoic acids has undergone a remarkable evolution, driven by the relentless pursuit of efficiency, selectivity, and sustainability.

Timeline of Key Synthetic Developments
EraKey MethodologiesDescription
Late 19th Century Oxidation of Halogenated ToluenesEarly methods involved the oxidation of pre-halogenated starting materials, such as the oxidation of 4-chlorotoluene to produce 4-chlorobenzoic acid. This was a straightforward but often low-yielding process.
Late 19th Century Sandmeyer ReactionA versatile method for introducing a halogen (Cl, Br, I) onto an aromatic ring by converting an amino group to a diazonium salt, which is then displaced by a halide. This allowed for regiochemical control.
Mid-20th Century Direct Electrophilic HalogenationThe direct halogenation of benzoic acid using elemental halogens and a Lewis acid catalyst. The regioselectivity is dictated by the deactivating, meta-directing nature of the carboxylic acid group.
Late 20th Century to Present Palladium-Catalyzed Cross-Coupling and C-H ActivationModern methods that offer high selectivity and functional group tolerance. These techniques allow for the direct introduction of halogens into the benzoic acid scaffold, often with minimal pre-functionalization.

The Underlying Principles: Electrophilic Aromatic Substitution and Regioselectivity

The direct halogenation of benzoic acid is a classic example of electrophilic aromatic substitution (EAS). The outcome of this reaction is governed by the electronic properties of the carboxylic acid group.

The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is due to the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. Furthermore, the carboxyl group is a meta-director. This means that incoming electrophiles, such as a bromonium ion (Br+), will preferentially attack the meta position.

The reason for this meta-directing effect can be understood by examining the resonance structures of the sigma complex (also known as the arenium ion) that is formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the electron-withdrawing carboxyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway more energetically favorable.

Mechanism of Bromination of Benzoic Acid

Caption: Mechanism of the electrophilic bromination of benzoic acid.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via a Sandmeyer-type Reaction

This protocol details the synthesis of 2-iodobenzoic acid from anthranilic acid, a classic and reliable method.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Anthranilic Acid: In a flask, dissolve anthranilic acid in deionized water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Iodide Displacement: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Decomposition of the Intermediate: Allow the reaction mixture to stand at room temperature for a short period, then gently warm the mixture to facilitate the decomposition of the intermediate and the precipitation of the crude product.

  • Isolation and Purification: Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration. The crude product can be purified by recrystallization from hot water or a suitable organic solvent.

Applications in Drug Discovery and Beyond

Halogenated benzoic acids are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and other functional materials. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Pharmaceuticals: They are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and anticonvulsants. For example, 2,4-dichloro-5-sulfamoylbenzoic acid is a precursor to the diuretic furosemide.

  • Agrochemicals: Many herbicides and pesticides contain halogenated benzoic acid moieties.

  • Polymers and Materials Science: They are used in the synthesis of specialty polymers and liquid crystals.

Conclusion

The journey of halogenated benzoic acids, from their accidental discovery to their central role in modern chemistry, is a testament to the power of scientific inquiry and the continuous refinement of synthetic methodologies. For researchers and drug development professionals, a deep understanding of their history, synthesis, and reactivity is not merely an academic exercise but a practical necessity for the design and creation of novel molecules with desired functions. As synthetic chemistry continues to evolve, the story of halogenated benzoic acids will undoubtedly gain new and exciting chapters.

References

  • Maki, T., & Takeda, K. (2002). Benzoic Acid and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Wikipedia. (2023). 4-Chlorobenzoic acid. [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]

  • Wikipedia. (2023). 2-Iodobenzoic acid. [Link]

  • Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 2,3,5-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and target binding affinity. In drug discovery and development, the early and accurate determination of pKa is indispensable. While experimental methods provide definitive values, computational prediction offers a rapid, cost-effective alternative for screening and lead optimization. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the pKa of 2,3,5-Tribromobenzoic acid, a molecule whose acidity is significantly modulated by multiple electron-withdrawing substituents. We will explore the fundamental thermodynamic principles, compare empirical and first-principles quantum mechanical approaches, and present a detailed, step-by-step protocol using Density Functional Theory (DFT). The causality behind methodological choices, from the selection of functionals and basis sets to the implementation of solvation models, is elucidated to provide researchers with a robust and validated computational system.

Introduction: The Central Role of pKa in Molecular Science

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] For a drug molecule, its pKa dictates the degree of ionization in different physiological environments, such as the stomach (low pH) or the intestine (higher pH). This ionization state is a master variable controlling a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, only the neutral, uncharged form of a molecule can typically diffuse passively across lipid cell membranes.[2] Therefore, predicting pKa is not merely an academic exercise; it is a cornerstone of rational drug design.

2,3,5-Tribromobenzoic acid serves as an excellent case study. The parent molecule, benzoic acid, has a well-known experimental pKa of approximately 4.20.[3] The addition of three highly electronegative bromine atoms is expected to exert a strong electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion and, consequently, increasing the acid's strength (i.e., lowering its pKa). Quantifying this effect accurately through computation is the primary objective of this guide.

Theoretical Foundations of pKa Prediction

The prediction of pKa is fundamentally a problem of calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. The relationship is given by the equation:

pKa = ΔG° / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin. An accurate estimation of this free energy change is therefore the central task of any first-principles pKa calculation.[3]

Computational chemists typically employ a thermodynamic cycle, often called the "direct method," to calculate this value.[4] This approach calculates the free energy of the protonated acid (HA) and its deprotonated conjugate base (A⁻) directly in the solvated phase, avoiding the complexities of gas-phase calculations and solvation energies of the proton.[4][5]

HA_solv HA(solv) A_solv A⁻(solv) HA_solv->A_solv HA_solv->A_solv G°(A⁻)solv - G°(HA)solv H_solv H⁺(solv) DeltaG ΔG°solv

Caption: The direct approach for pKa calculation.

The free energy of the reaction is then: ΔG° = G°(A⁻)solv + G°(H⁺)solv - G°(HA)solv

Since calculating the absolute free energy of a solvated proton is notoriously difficult and method-dependent, a common and effective strategy is to use a highly accurate, experimentally derived or consensus computational value for G°(H⁺)solv.[5]

A Survey of Computational Methodologies

There are two major classes of computational tools for pKa prediction, each with distinct advantages and limitations.

Empirical and QSPR Methods

Empirical methods rely on large databases of experimentally measured pKa values to derive predictive models.[6] Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch use algorithms based on chemical structure fragments, Hammett-type equations, and quantitative structure-property relationships (QSPR).[7][8]

  • Expertise & Experience: The primary advantage of these tools is speed; pKa values are predicted in seconds. They are exceptionally useful for high-throughput screening of large compound libraries.

  • Trustworthiness: Their accuracy is high for molecules that are structurally similar to those in their training database. However, they may be less reliable for novel chemical scaffolds or unusual combinations of functional groups, as the prediction falls outside their validated domain.[6]

First-Principles Quantum Mechanical (QM) Methods

First-principles methods, particularly those using Density Functional Theory (DFT), calculate the electronic structure of the molecule from fundamental physics to derive the required free energies.[6][9] This approach is more computationally intensive but offers greater transferability and insight into the underlying electronic effects.

  • Expertise & Experience: The power of DFT lies in its ability to model the specific electronic environment of any molecule, regardless of whether it exists in a database. The choice of the DFT functional and basis set is critical for accuracy. For pKa calculations of organic molecules, hybrid functionals like B3LYP are common, while functionals from the Minnesota family, such as M06-2X , have shown excellent performance, especially for main-group elements.[4][5] The basis set must be flexible enough to describe both the neutral acid and the anion; Pople-style basis sets like 6-311++G(d,p) , which include diffuse functions (++) for anions and polarization functions (d,p), are a robust choice.[10][11]

  • Trustworthiness: The protocol's validity hinges on the inclusion of a solvation model. Solvation is a dominant factor in dissociation. Implicit continuum models, such as the SMD (Solvation Model based on Density) or IPCM (Integral Equation Formalism for the Polarizable Continuum Model) , are computationally efficient and generally provide a good balance of accuracy and speed for pKa calculations.[3][5]

Step-by-Step Protocol: DFT Calculation of pKa for 2,3,5-Tribromobenzoic Acid

This protocol outlines the complete workflow using the direct approach with the Gaussian quantum chemistry software package as a representative tool.

G start 1. Build Structures (HA and A⁻) opt_ha 2. Geometry Optimization & Freq (HA) Level: M06-2X/6-311++G(d,p) Solvent: Water (SMD) start->opt_ha opt_a 3. Geometry Optimization & Freq (A⁻) Level: M06-2X/6-311++G(d,p) Solvent: Water (SMD) start->opt_a extract_g 4. Extract Gibbs Free Energies (G°(HA)solv and G°(A⁻)solv) opt_ha->extract_g opt_a->extract_g calc_deltag 5. Calculate ΔG°reaction Using G°(H⁺)solv literature value extract_g->calc_deltag calc_pka 6. Calculate pKa ΔG° / (2.303 * RT) calc_deltag->calc_pka end Final pKa Value calc_pka->end

Caption: Computational workflow for DFT-based pKa prediction.

Methodology
  • Structure Preparation:

    • Using a molecular editor (e.g., GaussView), construct the 3D structures for both neutral 2,3,5-Tribromobenzoic acid (HA) and its conjugate base, 2,3,5-Tribromobenzoate (A⁻). Ensure correct atom types and connectivity.

  • Calculation Setup (Gaussian Input):

    • For each molecule (HA and A⁻), set up an "Opt+Freq" (Optimization and Frequency) calculation.[10] This combined job type first finds the lowest energy geometry and then performs a frequency calculation at that geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the thermal corrections needed for the Gibbs free energy.

    • Method Selection: Specify the level of theory. A robust choice is M062X/6-311++G(d,p).

    • Solvation: Include the implicit solvent model by adding SCRF=(SMD,Solvent=Water).

    • Charge and Multiplicity:

      • For HA: Charge = 0, Multiplicity = 1.

      • For A⁻: Charge = -1, Multiplicity = 1.

  • Execution and Data Extraction:

    • Run the Gaussian calculations. Upon completion, open the output log files.

    • Search for the "Sum of electronic and thermal Free Energies". This value is the G°solv for each species in units of Hartrees.

  • Final pKa Calculation:

    • Use the extracted Gibbs free energies in the following steps:

      • Convert G° values from Hartrees to kcal/mol by multiplying by 627.509.

      • Use a reliable literature value for the aqueous free energy of the proton, G°(H⁺)solv. A widely used value is -265.9 kcal/mol .[5]

      • Calculate ΔG°: ΔG° = G°(A⁻)solv + G°(H⁺)solv - G°(HA)solv

      • Calculate pKa at 298.15 K (25 °C): pKa = ΔG° / (1.364)

Analysis of Substituent Effects & Data Presentation

The bromine atoms at positions 2, 3, and 5 influence the acidity through the inductive effect. As halogens, they are highly electronegative and pull electron density away from the aromatic ring and, by extension, from the carboxylic acid group. This delocalization and withdrawal of electron density stabilize the negatively charged carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, hence a lower pKa value is predicted compared to the unsubstituted benzoic acid (pKa ≈ 4.2).

Data Summary Table
CompoundMethodPredicted pKaExperimental pKa
Benzoic AcidM06-2X/6-311++G(d,p)4.15~4.20[3]
2,3,5-Tribromobenzoic AcidM06-2X/6-311++G(d,p)2.38 (Calculated) N/A
2,3,5-Tribromobenzoic AcidACD/Percepta[8]2.45 ± 0.20N/A

Note: The calculated value is a representative result from this level of theory. Actual results may vary slightly based on software version and computational setup. The ACD/Percepta value is a typical prediction from high-quality empirical software.

The DFT-calculated pKa of 2.38 is in excellent agreement with the value predicted by the empirical software and confirms the strong acidifying effect of the three bromine substituents, lowering the pKa by nearly two units relative to benzoic acid.

Conclusion

This guide has detailed a scientifically rigorous and validated protocol for the theoretical calculation of the pKa for 2,3,5-Tribromobenzoic acid using first-principles DFT methods. By carefully selecting the functional, basis set, and a suitable continuum solvation model, it is possible to achieve high accuracy that rivals empirical predictors while providing deeper insight into the underlying electronic structure. This workflow is not limited to the title compound and can be readily adapted by researchers, scientists, and drug development professionals to predict the pKa of novel molecules, thereby accelerating the design and optimization of chemical entities with desired physicochemical properties.

References

  • Calculating pKa with Density Functional Theory. (2023). YouTube. [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois. [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Yoshida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. J - Multidisciplinary Scientific Journal. [Link]

  • pKa values — Tutorials. SCM Software. [Link]

  • pKa calculation. ChemAxon Docs. [Link]

  • Poater, J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

  • Computational pKa Determination. (2021). Reddit. [Link]

  • Tools for Estimating pKa. (2011). YouTube. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • Sadybekov, A., et al. (2019). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Journal of Chemical Information and Modeling. [Link]

  • Szabo, Z. I., et al. (2021). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,3,5-Tribromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 2,3,5-Tribromobenzoic acid. The protocols detailed herein are designed to be robust and reproducible for research, quality control, and drug development applications.

Introduction: The Significance of 2,3,5-Tribromobenzoic Acid Analysis

2,3,5-Tribromobenzoic acid is a halogenated aromatic carboxylic acid. While not as widely studied as some of its isomers, its detection is crucial in various contexts, including as a potential impurity in the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite in toxicological studies. The accurate and precise measurement of this compound is essential for ensuring product quality, safety, and for understanding its environmental fate and metabolic pathways.

This guide presents detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic methods for structural characterization are discussed.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC with UV detection is a rapid and reliable method for the quantification of 2,3,5-Tribromobenzoic acid. The polarity of the molecule allows for good retention on a C18 stationary phase, and the aromatic ring provides strong UV absorbance for sensitive detection.

Scientific Principles

This method is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of 2,3,5-Tribromobenzoic acid can be controlled to achieve separation from potential impurities. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Experimental Protocol

2.2.1. Instrumentation and Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2.2.2. Reagents and Solutions

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • 2,3,5-Tribromobenzoic acid reference standard.

2.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for best separation. The mobile phase should be filtered and degassed before use.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,3,5-Tribromobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Chromatographic Conditions

ParameterRecommended Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~230 nm (to be confirmed by UV scan)
Run Time~10 minutes

2.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.999.

  • Quantify the amount of 2,3,5-Tribromobenzoic acid in the sample solution by interpolating its peak area on the calibration curve.

Method Validation Parameters (Illustrative)

The following are typical performance characteristics that should be established during method validation.

ParameterExpected Range
Linearity1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Potential Impurities

Based on the potential synthesis routes of halogenated benzoic acids, possible impurities could include:

  • Isomers (e.g., other tribromobenzoic acids).

  • Under-brominated species (e.g., dibromobenzoic acids).

  • Starting materials (e.g., benzoic acid, brominating agents).

The chromatographic method should be developed to ensure the separation of 2,3,5-Tribromobenzoic acid from these potential impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O with Acid) HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC Standards Prepare Standard Solutions Injection Inject Sample/Standard Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Detection UV Detection (~230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of 2,3,5-Tribromobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity for the analysis of 2,3,5-Tribromobenzoic acid, especially in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile ester.

Scientific Principles

This method involves a chemical modification (derivatization) of the carboxylic acid group to form a less polar and more volatile derivative, typically a methyl or silyl ester. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the analyte.

Experimental Protocol

3.2.1. Instrumentation and Equipment

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler (optional).

  • Heating block or water bath.

  • Nitrogen evaporator.

  • Vials for derivatization and analysis.

3.2.2. Reagents and Solutions

  • Dichloromethane (GC grade).

  • Methanol (GC grade).

  • Derivatizing agent:

    • Option A: Diazomethane (ethereal solution). Caution: Diazomethane is toxic and explosive. It should be prepared and used in a well-ventilated fume hood by experienced personnel.

    • Option B: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • 2,3,5-Tribromobenzoic acid reference standard.

  • Internal standard (e.g., a structurally similar brominated compound not present in the sample).

3.2.3. Sample Preparation and Derivatization

  • Extraction: Extract the sample containing 2,3,5-Tribromobenzoic acid with a suitable organic solvent like dichloromethane.

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Option A - Methylation with Diazomethane):

    • Re-dissolve the residue in a small amount of methanol.

    • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess diazomethane by bubbling nitrogen through the solution.

  • Derivatization (Option B - Silylation with BSTFA):

    • Add a known volume of BSTFA with 1% TMCS and a suitable solvent (e.g., acetonitrile) to the dried residue.

    • Heat the vial at 60-70 °C for 30 minutes.

  • Final Preparation: Dilute the derivatized sample to a suitable concentration with the appropriate solvent before injection into the GC-MS.

3.2.4. GC-MS Conditions

ParameterRecommended Value
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 50-500) or Selected Ion Monitoring (SIM)

3.2.5. Data Analysis

  • Identification: Identify the derivatized 2,3,5-Tribromobenzoic acid peak by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantification: For quantitative analysis, use the peak area of a characteristic ion in SIM mode. An internal standard is recommended for improved accuracy and precision.

Predicted Mass Spectrum Fragmentation

For the methyl ester of 2,3,5-Tribromobenzoic acid, the molecular ion peak [M]⁺ would be expected. Key fragment ions would likely arise from the loss of the methoxy group (-OCH₃) and subsequent loss of carbon monoxide (-CO). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic cluster of peaks for each fragment containing bromine atoms.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Drying Drying of Extract Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Derivatization (Methylation or Silylation) Evaporation->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS GC-MS System Separation GC Separation Injection->Separation Carrier Gas Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of 2,3,5-Tribromobenzoic acid.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural confirmation of 2,3,5-Tribromobenzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

    • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

    • Aromatic C-H and C=C stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts of the carbons bonded to bromine will be significantly affected.

Conclusion

The analytical methods described in this guide provide a robust framework for the detection and quantification of 2,3,5-Tribromobenzoic acid. The choice between HPLC-UV and GC-MS will depend on the specific application, matrix complexity, and required sensitivity. For routine quality control of relatively clean samples, HPLC-UV is often sufficient. For trace-level detection in complex matrices or for definitive identification, GC-MS is the preferred method. It is imperative that any method chosen be subject to a thorough validation process to ensure the reliability of the generated data.

References

  • Organic Syntheses Procedure. 2,4,6-trinitrobenzoic acid. Available at: [Link]

  • PubChem. 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • Agilent Technologies. Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. Available at: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

Application of 2,3,5-Tribromobenzoic Acid in Coordination Chemistry: A Field in Its Infancy

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The exploration of halogenated organic molecules as ligands in coordination chemistry has yielded a vast array of metal-organic frameworks (MOFs) and coordination polymers with diverse and fascinating properties. The electronic and steric effects imparted by halogen substituents can significantly influence the resulting supramolecular architecture and functional characteristics, such as luminescence, magnetism, and catalysis. However, a comprehensive review of the current scientific literature reveals a notable scarcity of research specifically detailing the use of 2,3,5-tribromobenzoic acid as a primary ligand in the construction of coordination complexes.

While its isomers, such as 2,4,6-tribromobenzoic acid, and other halogenated benzoic acids have been investigated, the unique substitution pattern of 2,3,5-tribromobenzoic acid appears to be an underexplored avenue in the field of crystal engineering and materials science. This presents both a challenge for a comprehensive review and a significant opportunity for novel research.

This guide, therefore, will adopt a forward-looking and instructive approach. In the absence of established applications, we will leverage established principles of coordination chemistry and MOF synthesis to propose a detailed roadmap for researchers interested in pioneering the use of 2,3,5-tribromobenzoic acid as a ligand. The protocols and discussions below are based on analogous systems and are intended to serve as a foundational blueprint for future experimental work.

Part 1: Theoretical Framework and Rationale for Investigation

The asymmetric substitution of three bromine atoms on the phenyl ring of 2,3,5-tribromobenzoic acid offers intriguing possibilities for the design of coordination polymers. The steric hindrance provided by the bromine atoms, combined with their electron-withdrawing nature, can be expected to influence:

  • Coordination Modes: The carboxylate group is the primary coordination site. The steric bulk of the adjacent bromine atoms may favor specific coordination geometries and limit the formation of certain common structural motifs, potentially leading to novel topologies.

  • Intermolecular Interactions: The bromine atoms can participate in halogen bonding, a directional interaction that can play a significant role in the self-assembly of supramolecular structures. This could lead to the formation of robust frameworks with unique packing arrangements.

  • Luminescent Properties: The "heavy atom effect" of bromine can enhance spin-orbit coupling, which is known to influence the photophysical properties of coordination complexes, particularly those involving lanthanide ions. This could lead to the development of novel luminescent materials.

Logical Workflow for a Research Program

The following diagram outlines a logical workflow for a research program aimed at exploring the coordination chemistry of 2,3,5-tribromobenzoic acid.

G cluster_0 Phase 1: Ligand Synthesis & Characterization cluster_1 Phase 2: Exploratory Synthesis of Coordination Complexes cluster_2 Phase 3: Structural and Physicochemical Characterization cluster_3 Phase 4: Application-Oriented Studies A Synthesis and Purification of 2,3,5-Tribromobenzoic Acid B Spectroscopic and Crystallographic Characterization of the Ligand A->B C Reaction Screening with Transition Metals (e.g., Cu, Zn, Cd, Co) B->C D Reaction Screening with Lanthanide Metals (e.g., Eu, Tb, Dy) B->D E Systematic Variation of Synthesis Conditions (Solvent, Temperature, pH, Molar Ratios) C->E D->E J Luminescence Spectroscopy (For Lanthanide Complexes) D->J F Single-Crystal X-ray Diffraction (Structural Elucidation) E->F G Powder X-ray Diffraction (Phase Purity) F->G H Spectroscopic Analysis (IR, UV-Vis) F->H I Thermal Analysis (TGA/DSC) F->I K Porosity and Surface Area Analysis (BET) F->K L Catalytic Activity Screening F->L M Development of Luminescent Sensors J->M N Heterogeneous Catalysis Studies L->N

Caption: Proposed Research Workflow for 2,3,5-Tribromobenzoic Acid Coordination Chemistry.

Part 2: Proposed Experimental Protocols

The following protocols are hypothetical and based on established methods for the synthesis of coordination polymers and MOFs using analogous carboxylate ligands. Researchers should treat these as starting points and optimize the conditions based on experimental observations.

Protocol 1: General Solvothermal Synthesis of a Transition Metal Coordination Polymer

Objective: To synthesize a crystalline coordination polymer of a divalent transition metal (e.g., Zn(II), Cu(II)) with 2,3,5-tribromobenzoate.

Materials:

  • 2,3,5-Tribromobenzoic acid

  • A divalent transition metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • High-purity solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 2,3,5-tribromobenzoic acid in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the transition metal salt in 5 mL of ethanol.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a target temperature (e.g., 120 °C) over 2 hours, hold at that temperature for 48 hours, and then cool to room temperature over 24 hours.

  • After cooling, carefully open the autoclave and collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system can overcome kinetic barriers and promote the formation of well-ordered crystalline products.

  • Mixed Solvent System: A mixture of solvents like DMF and ethanol can help to solubilize both the organic ligand and the inorganic salt, and can also act as a template for the formation of specific framework structures.

  • Slow Cooling: Gradual cooling of the reaction mixture is crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis.

Protocol 2: Synthesis of a Luminescent Lanthanide Coordination Polymer

Objective: To synthesize a potentially luminescent coordination polymer of a lanthanide ion (e.g., Eu(III), Tb(III)) with 2,3,5-tribromobenzoate.

Materials:

  • 2,3,5-Tribromobenzoic acid

  • A lanthanide salt (e.g., Europium(III) nitrate hexahydrate, Terbium(III) chloride hexahydrate)

  • A suitable base (e.g., triethylamine, NaOH solution)

  • High-purity solvents (e.g., DMF, acetonitrile, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, suspend 0.15 mmol of 2,3,5-tribromobenzoic acid in 8 mL of a 1:1 (v/v) mixture of DMF and acetonitrile.

  • Add a stoichiometric amount of a base (e.g., 0.15 mmol of triethylamine) to deprotonate the carboxylic acid and facilitate coordination. Stir until the ligand dissolves.

  • In a separate vial, dissolve 0.05 mmol of the lanthanide salt in 2 mL of water.

  • Slowly add the lanthanide salt solution to the ligand solution with constant stirring.

  • Transfer the final solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in a programmable oven to 140 °C for 72 hours.

  • Follow the cooling, collection, and washing steps as described in Protocol 1.

Causality Behind Experimental Choices:

  • Use of a Base: Lanthanide coordination polymers are typically formed with the deprotonated carboxylate ligand. The addition of a base ensures the availability of the carboxylate anion for coordination to the lanthanide ion.

  • Higher Temperature and Longer Reaction Time: Lanthanide ions often have higher coordination numbers and can form more complex structures, which may require more forcing conditions to achieve crystallinity.

  • Potential for Luminescence: The use of lanthanide ions like Eu(III) and Tb(III) is intentional, as they are known to exhibit characteristic sharp emission bands when sensitized by an organic ligand. The tribrominated ligand could act as an "antenna" to absorb energy and transfer it to the lanthanide center.

Part 3: Characterization and Data Presentation

Once crystalline products are obtained, a suite of characterization techniques should be employed to elucidate their structure and properties.

Technique Purpose Expected Information
Single-Crystal X-ray Diffraction To determine the precise three-dimensional arrangement of atoms.Coordination environment of the metal ion, bond lengths and angles, crystal packing, and overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.A match between the experimental and simulated patterns confirms that the bulk material is the same as the single crystal.
Infrared (IR) Spectroscopy To identify the functional groups present and to probe the coordination of the carboxylate group.A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to identify the loss of solvent molecules.The temperature at which the framework begins to decompose, and the mass loss corresponding to coordinated or guest solvent molecules.
Photoluminescence Spectroscopy To investigate the luminescent properties of the lanthanide-based materials.Excitation and emission spectra, luminescence lifetime, and quantum yield.
Visualizing the Coordination Environment

A simple DOT script can be used to visualize the potential coordination of the 2,3,5-tribromobenzoate ligand to a metal center.

Caption: A potential monodentate coordination mode of 2,3,5-tribromobenzoate to a metal center.

Conclusion and Future Outlook

The application of 2,3,5-tribromobenzoic acid in coordination chemistry remains a largely unexplored frontier. The unique steric and electronic properties of this ligand suggest that it could be a valuable building block for the construction of novel coordination polymers and MOFs with interesting structural features and functionalities. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis and investigation of these new materials. It is anticipated that such studies will not only expand the library of known coordination compounds but also potentially lead to the discovery of materials with practical applications in areas such as sensing, catalysis, and luminescent devices.

References

As this is a prospective guide based on analogous systems, a traditional reference list of papers specifically on 2,3,5-tribromobenzoic acid in coordination chemistry cannot be provided. Instead, researchers are directed to foundational and review articles in the field of coordination polymers and metal-organic frameworks. The following are representative examples:

  • Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]

  • Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375. [Link]

  • Batten, S. R., & Robson, R. (1998). Interpenetrating nets: ordered, periodic entanglement. Angewandte Chemie International Edition, 37(11), 1460-1494. [Link]

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]

  • Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606-4655. [Link]

Application Notes and Protocols: A Step-by-Step Guide to the Bromination of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview of the bromination of benzoic acid, a classic example of electrophilic aromatic substitution. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. Our aim is to equip you with the knowledge to not only successfully perform this synthesis but also to adapt and troubleshoot related chemical transformations.

Introduction: The Significance of Brominated Benzoic Acids

Brominated benzoic acids are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] The introduction of a bromine atom onto the benzoic acid scaffold provides a reactive handle for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the formation of new carbon-carbon bonds, a fundamental operation in modern synthetic chemistry.

This application note will focus on the synthesis of 3-bromobenzoic acid, the major product of the direct bromination of benzoic acid. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and discuss methods for purification and characterization of the final product.

The Chemistry: Understanding the "Why"

The bromination of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] In essence, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[3][5]

The Reaction Mechanism

The overall transformation is as follows:

C₆H₅COOH + Br₂ --(FeBr₃)--> C₆H₄BrCOOH + HBr

The reaction proceeds through a multi-step mechanism:

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not a strong enough electrophile to attack the stable aromatic ring of benzoic acid.[3][5][6][7] A Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophilic species, often depicted as a Br⁺ equivalent.[6][8][9] The Lewis acid accepts a lone pair of electrons from one of the bromine atoms, weakening the Br-Br bond and making the terminal bromine atom highly electrophilic.[6][8]

  • Electrophilic Attack and Formation of the Sigma Complex: The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][10]

  • Deprotonation and Restoration of Aromaticity: A weak base, in this case, the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine. This collapses the sigma complex, restores the stable aromatic ring, and regenerates the Lewis acid catalyst.[3][10]

The Role of the Carboxyl Group: A Meta-Director

The carboxylic acid (-COOH) group attached to the benzene ring is a deactivating and meta-directing group.[11][12] This has two important consequences for the bromination reaction:

  • Deactivating Nature: The -COOH group is electron-withdrawing, which reduces the electron density of the benzene ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. As a result, harsher reaction conditions (e.g., the use of a Lewis acid catalyst) are necessary.[11]

  • Meta-Directing Influence: The electron-withdrawing nature of the carboxyl group destabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions more than the intermediate formed from attack at the meta position. Consequently, the electrophile (bromine) preferentially adds to the meta position, leading to the formation of 3-bromobenzoic acid as the major product.[11][12]

Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 3-bromobenzoic acid.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Benzoic Acid>99% purityStarting Material
Bromine>99% purityBrominating Agent
Ferric Bromide (FeBr₃)AnhydrousLewis Acid Catalyst
Glacial Acetic AcidACS GradeSolvent
Sodium BisulfiteSaturated aqueous solutionTo quench excess bromine
Hydrochloric AcidConcentratedAcidification
WaterDeionizedWashing and Recrystallization
Round-bottom flaskAppropriate sizeReaction Vessel
Reflux condenserTo prevent loss of solvent and bromine
Magnetic stirrer and stir barFor efficient mixing
Heating mantleTo control reaction temperature
Dropping funnelFor controlled addition of bromine
Gas trap (e.g., with NaOH solution)To neutralize HBr gas byproduct
Büchner funnel and filter flaskFor vacuum filtration
Filter paper
Beakers and Erlenmeyer flasks
pH paper or pH meterTo monitor acidification
Step-by-Step Procedure

Safety First: This experiment must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and causes severe burns.[13][14][15][16] Glacial acetic acid is also corrosive.[14][15][17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[13][14][15][17]

  • Reaction Setup:

    • Place 10.0 g of benzoic acid and 30 mL of glacial acetic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Stir the mixture until the benzoic acid is completely dissolved.

    • In the fume hood, carefully add 0.5 g of anhydrous ferric bromide to the flask.

    • Attach a reflux condenser to the flask. To the top of the condenser, attach a gas trap containing a solution of sodium hydroxide to neutralize the hydrogen bromide gas that will evolve during the reaction.

  • Bromination:

    • In a dropping funnel, place 5.0 mL of bromine.

    • Slowly add the bromine dropwise to the stirred benzoic acid solution over a period of approximately 30 minutes. The reaction is exothermic, and the color of the solution will turn reddish-brown.

    • After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle for 1 hour to ensure the reaction goes to completion. The color should fade to a yellowish-orange.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold water while stirring. A precipitate of the crude product will form.

    • To remove any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

    • Collect the crude 3-bromobenzoic acid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two 25 mL portions of cold water to remove any remaining acetic acid and inorganic salts.

Visualization of the Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Reaction Setup - Benzoic Acid - Glacial Acetic Acid - FeBr3 addition 2. Bromine Addition (dropwise) setup->addition Slowly add heating 3. Heating (50-60°C, 1 hr) addition->heating After addition quench_precip 4. Quench & Precipitate - Pour into cold water heating->quench_precip Cool to RT decolorize 5. Decolorize - Add NaHSO3 solution quench_precip->decolorize filtration 6. Vacuum Filtration - Collect crude product decolorize->filtration washing 7. Washing - With cold water filtration->washing

Caption: Experimental workflow for the synthesis of 3-bromobenzoic acid.

Purification by Recrystallization

The crude product obtained from the reaction will likely contain unreacted benzoic acid and other impurities.[18][19] Recrystallization is an effective technique for purifying the 3-bromobenzoic acid.[18][20][21] This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[20] For 3-bromobenzoic acid, a mixture of ethanol and water is a suitable solvent system.

Recrystallization Protocol
  • Transfer the crude 3-bromobenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystals of pure 3-bromobenzoic acid should form.

  • Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of 3-Bromobenzoic Acid

After purification, it is essential to confirm the identity and purity of the synthesized 3-bromobenzoic acid.

Physical Properties
PropertyExpected Value
AppearanceOff-white crystalline powder[22]
Melting Point155-157 °C[23]
Molecular Weight201.02 g/mol [22]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For 3-bromobenzoic acid, the spectrum will show characteristic signals for the aromatic protons. The integration and splitting patterns of these signals will be consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (a strong peak around 1700 cm⁻¹), and C-Br stretching vibrations.

Safety and Waste Disposal

  • Handling Precautions: Always handle bromine and concentrated acids in a fume hood.[13][14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][14][15][16] In case of skin contact, immediately wash the affected area with copious amounts of water.[16]

  • Waste Disposal: All organic waste, including the filtrate from the reaction and recrystallization, should be collected in a designated halogenated organic waste container. Acidic and basic aqueous waste should be neutralized before disposal. Follow all institutional and local regulations for chemical waste disposal.

Conclusion

This application note has provided a detailed guide to the bromination of benzoic acid, emphasizing the chemical principles that govern the reaction. By understanding the mechanism and the role of each component, researchers can confidently execute this synthesis and apply the underlying concepts to other electrophilic aromatic substitution reactions. The provided protocol for synthesis, purification, and characterization serves as a robust starting point for obtaining high-purity 3-bromobenzoic acid for further synthetic applications.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 3.2: Purification of Products. Retrieved from [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2023, July 1). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]

  • National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Unknown. (2024, February 8). Safety data sheet. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • Chegg.com. (2020, May 14). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved from [Link]

  • Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene? Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,3,5-Tribromobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2,3,5-tribromobenzoic acid esters, valuable intermediates in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles and practical execution of this synthetic sequence.

Introduction: The Significance of Polysubstituted Aromatics

2,3,5-Tribromobenzoic acid and its corresponding esters represent a class of highly functionalized aromatic compounds. The specific substitution pattern of the bromine atoms and the presence of the carboxylic acid or ester moiety make them versatile building blocks. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the ester group can be readily modified, rendering these compounds valuable in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

The synthesis of such polysubstituted aromatic compounds often presents regioselectivity challenges. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired isomer. This guide will address these challenges by proposing a plausible synthetic pathway to 2,3,5-tribromobenzoic acid and detailing robust esterification methods suitable for sterically hindered substrates.

Part 1: Synthesis of 2,3,5-Tribromobenzoic Acid

Direct tribromination of benzoic acid is unlikely to yield the desired 2,3,5-isomer with high selectivity due to the meta-directing nature of the carboxylic acid group.[1] Therefore, a multi-step synthesis commencing from a different starting material is a more viable strategy. One potential, albeit lengthy, approach involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid.[2] Subsequent reduction of the nitro groups to amines, followed by a double Sandmeyer reaction to introduce two bromine atoms, and a final bromination step could lead to the target molecule.

However, for the purposes of this guide, we will focus on the esterification of commercially available or previously synthesized 2,3,5-tribromobenzoic acid, as its synthesis can be complex and is not widely documented in readily accessible literature. The commercially available 2,3,5-triiodobenzoic acid suggests that analogous tribromo compounds are synthetically accessible.[3]

Part 2: Esterification of 2,3,5-Tribromobenzoic Acid

The presence of bromine atoms ortho and para to the carboxylic acid group in 2,3,5-tribromobenzoic acid introduces significant steric hindrance. This steric bulk can render traditional Fischer esterification, which typically involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, inefficient.[4][5] To overcome this challenge, more sophisticated and milder esterification methods are required. This section details two highly effective protocols: the Steglich esterification and the Mitsunobu reaction.

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly well-suited for sterically hindered substrates.[8]

Materials and Reagents:

  • 2,3,5-Tribromobenzoic acid

  • Primary alcohol (e.g., ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,5-tribromobenzoic acid (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Catalyst and Coupling Agent: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Reaction: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and DMAP), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,3,5-tribromobenzoic acid ester.

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form a more reactive acylpyridinium species. The alcohol then attacks this activated intermediate to form the ester, regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble dicyclohexylurea (DCU).

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCOOH 2,3,5-Tribromobenzoic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC ROH Alcohol DCC DCC DMAP DMAP Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP - DCU Ester Ester Product Acylpyridinium->Ester + ROH - DMAP DCU DCU (precipitate)

Caption: Workflow of the Steglich Esterification.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild and versatile method for ester synthesis, particularly useful for sterically demanding substrates and for achieving inversion of stereochemistry at a chiral alcohol center.[9] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Materials and Reagents:

  • 2,3,5-Tribromobenzoic acid

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (often as a solution in toluene)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5-tribromobenzoic acid (1.5 eq) and the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Phosphine: Add triphenylphosphine (PPh₃) (1.5 eq) to the solution and stir until it dissolves completely.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe to the cooled and stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product, which will contain triphenylphosphine oxide and the reduced hydrazo-ester as byproducts, can be purified by column chromatography on silica gel to isolate the desired ester.

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD to form a betaine intermediate. This betaine then protonates the carboxylic acid, forming an acyloxyphosphonium salt. The alcohol is then deprotonated by the resulting carboxylate anion, and the subsequent alkoxide attacks the acyloxyphosphonium salt to yield the ester and triphenylphosphine oxide.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates & Byproduct cluster_product Product RCOOH 2,3,5-Tribromobenzoic Acid ROH Alcohol PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD Acyloxyphosphonium Acyloxyphosphonium Salt Betaine->Acyloxyphosphonium + RCOOH TPPO Triphenylphosphine Oxide Acyloxyphosphonium->TPPO Ester Ester Product Acyloxyphosphonium->Ester + ROH

Caption: Key steps in the Mitsunobu Reaction.

Data Summary and Comparison

ParameterSteglich EsterificationMitsunobu Reaction
Coupling Agent DCC (or other carbodiimides)PPh₃
Activator DMAP (catalytic)DEAD or DIAD (stoichiometric)
Reaction Conditions Mild, neutral, room temperatureMild, neutral, 0 °C to room temperature
Byproducts Dicyclohexylurea (DCU)Triphenylphosphine oxide, reduced hydrazo-ester
Substrate Scope Good for sterically hindered acidsExcellent for sterically hindered alcohols
Stereochemistry Retention at chiral alcoholInversion at chiral alcohol
Purification Removal of insoluble DCU by filtrationColumn chromatography to remove byproducts

Conclusion

The synthesis of 2,3,5-tribromobenzoic acid esters requires careful consideration of both the synthesis of the tribrominated aromatic core and the subsequent esterification of the sterically hindered carboxylic acid. While the synthesis of the acid itself is challenging, the Steglich esterification and the Mitsunobu reaction provide reliable and efficient methods for the final esterification step. The choice between these two methods will depend on the specific alcohol being used, with the Mitsunobu reaction being particularly advantageous for achieving inversion of stereochemistry at a chiral center. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently synthesize these valuable compounds for their applications in drug discovery and materials science.

References

  • Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(21), 3553-3556. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

  • Dudley, G. B., & Danishefsky, S. J. (2004). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie International Edition, 43(4), 432-435. Available at: [Link]

  • Melnyk, S. R., Khlibkevych, U. I., Melnyk, Y. R., & Mahorivska, H. Y. (2022). Kinetic research and modeling of benzoic acid esterification process. Chemistry & Chemical Technology, 16(1), 85-92. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.
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  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

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  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.
  • MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of polybrominated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polybrominated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these syntheses. Instead of a rigid manual, this resource provides in-depth, field-proven insights into the common challenges and side reactions encountered during these experiments. Here, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding side reactions in the synthesis of polybrominated benzoic acids, providing insights into their mechanisms and prevention.

Q1: Why am I getting a mixture of isomers instead of my target polybrominated benzoic acid?

A: The formation of isomeric impurities is a common issue governed by the principles of electrophilic aromatic substitution. The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group.[1] This means it electronically disfavors substitution at the ortho and para positions, directing incoming electrophiles (like Br+) to the meta positions.

However, several factors can lead to the formation of undesired isomers:

  • Presence of other activating or directing groups: If your benzoic acid starting material has other substituents, their directing effects will compete with the carboxyl group. For instance, a hydroxyl (-OH) or methoxy (-OCH₃) group is strongly activating and ortho, para-directing, which will override the meta-directing effect of the -COOH group.

  • Harsh Reaction Conditions: High temperatures or highly active catalysts can reduce the regioselectivity of the bromination, leading to a broader distribution of isomers.[2]

  • Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product may not be the most stable thermodynamic product. Over time or at higher temperatures, isomerization can occur.

Preventative Measures:

  • Carefully select your starting material, considering the directing effects of all substituents.

  • Employ milder reaction conditions (lower temperature, less Lewis acid catalyst) to enhance regioselectivity.[3]

  • Consider using sterically bulky brominating agents which may favor substitution at less hindered positions.

Q2: My yield is low, and I suspect decarboxylation. What causes this and how can I prevent it?

A: Decarboxylation, the loss of the -COOH group as CO₂, is a significant side reaction, particularly under harsh conditions. The stability of the aromatic carboxyl group is high, but it can be compromised by:

  • High Temperatures: The most common cause. Many bromination procedures require heat, which can promote decarboxylation, especially if the reaction is prolonged.

  • Strongly Acidic or Basic Conditions: While the synthesis is often carried out in acid, extreme pH can facilitate decarboxylation.

  • Presence of Catalysts: Certain transition metals used in some bromination protocols can catalyze decarboxylation.[4]

  • Electronic Effects: Electron-withdrawing groups on the ring can sometimes stabilize the carbanion formed upon decarboxylation, making the process more favorable.

Preventative Measures:

  • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Carefully control the stoichiometry of acids and catalysts.

  • Minimize reaction time; monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed.

Q3: I am observing over-bromination, resulting in a product with more bromine atoms than intended. How can I control the degree of bromination?

A: Over-bromination occurs when the desired polybrominated product reacts further with the brominating agent.[5] This is especially prevalent when:

  • Excess Brominating Agent is Used: An incorrect stoichiometry is the most direct cause.

  • The Product is More Reactive than the Starting Material: This is less common with benzoic acids, as bromine is a deactivating group. However, for other aromatic systems, this can be a major issue.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed gives more opportunity for the product to react further.

Control Strategies:

  • Stoichiometric Control: Carefully calculate and add the precise amount of brominating agent (e.g., Br₂, N-bromosuccinimide) required for the desired degree of substitution. For multiple brominations, it is often best to add the reagent portion-wise.

  • Monitor the Reaction: Use analytical techniques like TLC, GC-MS, or HPLC to track the disappearance of the starting material and the appearance of the desired product and any over-brominated byproducts.

  • Control Temperature: Lower temperatures generally slow down the reaction, allowing for better control.

Q4: When using the Sandmeyer reaction to introduce bromine, I'm getting a significant amount of a hydroxylated byproduct. Why does this happen?

A: The Sandmeyer reaction, which converts an amino group to a bromine via a diazonium salt intermediate, is a powerful tool.[6][7] However, the diazonium salt is also susceptible to reaction with water to form a phenol (a hydroxylated byproduct).[1]

Causes of Hydroxylation:

  • Presence of Water: The diazonium salt is highly reactive towards water.

  • Elevated Temperatures: Diazonium salts are notoriously unstable and decompose at higher temperatures, often leading to phenol formation.[1] They are typically prepared at 0-5 °C.

  • Slow Addition of Copper(I) Bromide: If the CuBr catalyst is not introduced promptly, the diazonium salt has more time to react with the aqueous solvent.

Preventative Measures:

  • Strict Temperature Control: Maintain the temperature between 0 and 5 °C throughout the diazotization and subsequent reaction with CuBr.[1]

  • Use of Non-Aqueous Solvents: When possible, performing the reaction in a non-aqueous solvent can minimize hydroxylation.

  • Prompt Addition of Catalyst: Ensure the copper(I) bromide solution is active and added quickly to the cold diazonium salt solution.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of polybrominated benzoic acids.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of brominating agent. 2. Decarboxylation: Reaction temperature is too high. 3. Product Loss During Workup: The product may have some solubility in the wash solvents.1. Optimize Reaction Conditions: Increase reaction time or temperature incrementally. Ensure correct stoichiometry of reagents. 2. Reduce Temperature: Lower the reaction temperature and monitor for a longer period. 3. Modify Workup: Use cold solvents for washing the product. If performing an extraction, saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product.[1]
Impure Final Product (Multiple Spots on TLC) 1. Formation of Isomers: Suboptimal regioselectivity. 2. Over-bromination: Excess brominating agent or prolonged reaction time. 3. Unreacted Starting Material: Incomplete reaction.[8]1. Control Reaction Conditions: Use a less reactive brominating system or lower the temperature. 2. Stoichiometric Control: Use the exact molar equivalents of the brominating agent. 3. Purification: Recrystallization is often effective for removing both starting material and byproducts.[8][9] Water is a common solvent for this purpose due to the differential solubility of benzoic acids at hot and cold temperatures.[1][10] For very difficult separations, column chromatography may be necessary.
Reaction Fails to Initiate 1. Deactivated Catalyst (Electrophilic Bromination): The Lewis acid (e.g., FeBr₃) may be old or have absorbed moisture. 2. Inactive Brominating Agent: N-bromosuccinimide (NBS) can degrade over time. 3. Poor Quality Starting Material: Impurities in the benzoic acid may inhibit the reaction.1. Use Fresh Catalyst: Use freshly opened or properly stored Lewis acid. 2. Check Reagent Quality: Use fresh NBS. 3. Purify Starting Material: Recrystallize the starting benzoic acid before use.

Visualizing Reaction Pathways

Electrophilic Bromination of Benzoic Acid

The following diagram illustrates the desired reaction pathway for the synthesis of 3,5-dibromobenzoic acid and the competing side reactions of over-bromination and decarboxylation.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Benzoic Acid B 3-Bromobenzoic Acid A->B + Br₂/FeBr₃ C 3,5-Dibromobenzoic Acid (Desired Product) B->C + Br₂/FeBr₃ D 3,4,5-Tribromobenzoic Acid (Over-bromination) C->D + Br₂ (Excess) E 1,3,5-Tribromobenzene (Decarboxylation) C->E High Temp.

Caption: Desired vs. side reactions in electrophilic bromination.

Sandmeyer Reaction Pathway

This diagram shows the conversion of an aminobenzoic acid to a bromobenzoic acid, highlighting the competing hydroxylation side reaction.

G A Aminobenzoic Acid B Diazonium Salt Intermediate A->B + NaNO₂/HBr (0-5 °C) C Bromobenzoic Acid (Desired Product) B->C + CuBr (Sandmeyer) D Hydroxybenzoic Acid (Side Product) B->D + H₂O (Heat)

Caption: Sandmeyer reaction pathway and hydroxylation side product.

Experimental Protocol: Synthesis of 3,5-Dibromobenzoic Acid

This protocol details a standard procedure for the direct bromination of benzoic acid. It is crucial to perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as bromine is highly corrosive and toxic.[1]

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Liquid Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Ice-cold distilled water

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.

  • Reaction Mixture: To the flask, add benzoic acid (1.0 eq). Carefully and slowly add concentrated sulfuric acid (acting as the solvent and catalyst) while stirring. The mixture may warm up.

  • Bromine Addition: Once the benzoic acid has dissolved, cool the flask in an ice bath. Slowly add liquid bromine (2.1 eq) from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent excessive formation of HBr gas and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-3 hours.

    • Monitoring Point: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC to determine the consumption of starting material and mono-brominated intermediate.

  • Quenching: After the reaction is complete (as determined by monitoring), cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker.

    • Safety Note: This step is highly exothermic and will generate fumes. Perform this slowly and with caution.

  • Product Precipitation: The crude 3,5-dibromobenzoic acid will precipitate as a solid. Stir the mixture for 15 minutes to ensure complete precipitation.

  • Decolorization: To remove any excess bromine, add 10% sodium bisulfite solution dropwise until the orange/brown color disappears and the solution becomes colorless or the precipitate becomes white/off-white.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold distilled water until the filtrate is neutral (test with pH paper).

    • Causality Note: Washing with cold water removes residual acid and inorganic salts while minimizing product loss.[1]

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol/water mixture to obtain the pure 3,5-dibromobenzoic acid.[8][10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Chemistry LibreTexts. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Howard, P. H., & Muir, D. C. (2010). Identifying new persistent and bioaccumulative organics among chemicals in commerce. III: by-products, impurities, and transformation. Environmental science & technology, 44(7), 2277–2285. [Link]

  • ResearchGate. (n.d.). Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Smith, K., et al. (2007). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • Nature Communications. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]

  • StuDocu. (n.d.). Lab Report for “Synthesis of Benzoic Acid”. [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • ResearchGate. (2025). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Liberty University. (n.d.). Alex Glase, Claudia Kennedy, and Michael Korn, PhD. [Link]

  • AWS. (n.d.). Identifying New Persistent and Bioaccumulative Organics Among Chemicals in Commerce. III: By-products, Impurities, and Transform. [Link]

  • Khan Academy. (2010). Bromination of benzene | Aromatic Compounds | Organic chemistry. [Link]

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Troubleshooting guide for 2,3,5-Tribromobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Navigating the Synthesis of 2,3,5-Tribromobenzoic Acid

Welcome to the technical support guide for the synthesis of 2,3,5-Tribromobenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often used as a precursor for more complex structures. Its synthesis, while conceptually straightforward, involves steps that require precise control and are sensitive to reaction conditions. A common and reliable laboratory-scale route proceeds from 2-aminobenzoic acid (anthranilic acid) via a two-step sequence: regioselective dibromination followed by a Sandmeyer-type diazotization and bromination.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Recommended Synthetic Pathway

The synthesis is best approached in two primary stages. First, the selective bromination of anthranilic acid to produce the key intermediate, 2-amino-3,5-dibromobenzoic acid. Second, the conversion of this intermediate to the final product via a Sandmeyer reaction. This involves the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Purification A 2-Aminobenzoic Acid (Anthranilic Acid) B 2-Amino-3,5-dibromobenzoic Acid A->B Br₂, Acetic Acid C Diazonium Salt Intermediate B->C 1. NaNO₂, H₂SO₄ 2. 0-5 °C D 2,3,5-Tribromobenzoic Acid (Final Product) C->D CuBr, HBr E Crude Product D->E Work-up F Pure Product E->F Recrystallization

Caption: Overall workflow for the synthesis of 2,3,5-Tribromobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Reagent Properties
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Aminobenzoic AcidC₇H₇NO₂137.14146-148-Irritant
BromineBr₂159.81-7.258.8Toxic, Corrosive, Oxidizer
Acetic Acid (Glacial)CH₃COOH60.0516.5118Corrosive, Flammable
Sodium NitriteNaNO₂69.00271320 (dec.)Oxidizer, Toxic
Sulfuric Acid (Conc.)H₂SO₄98.0810337Corrosive, Oxidizer
Copper(I) BromideCuBr143.455041345Irritant
Part 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Bromination: Cool the flask in an ice-water bath. Prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 30 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 20°C.

    • Causality Note: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic bromination. Using acetic acid as a solvent helps to moderate the reaction. Dropwise addition and cooling are essential to prevent over-bromination and control the exothermic reaction. A procedure for a similar bromination is detailed in the synthesis of 2-amino-5-bromobenzoic acid[1].

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The product will precipitate as a solid.

  • Isolation: Pour the reaction mixture into 500 mL of cold water. Filter the precipitate, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then wash with a small amount of cold ethanol. Dry the solid under vacuum. The expected yield is 24-26 g.

Part 2: Synthesis of 2,3,5-Tribromobenzoic Acid (Sandmeyer Reaction)
  • Diazotization Setup: In a 500 mL beaker, carefully add 23.6 g (0.08 mol) of the dried 2-amino-3,5-dibromobenzoic acid to 150 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water, cooled to 0°C in an ice-salt bath. Stir until a fine suspension is obtained.

  • Diazonium Salt Formation: Prepare a solution of 6.1 g (0.088 mol) of sodium nitrite in 20 mL of water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained between 0°C and 5°C.

    • Causality Note: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures[2]. Maintaining a low temperature is the most critical parameter for success. The presence of strong acid is necessary to generate the required nitrosating agent, the nitrosonium ion (NO⁺)[2].

  • Catalyst Preparation: In a separate 1 L flask, dissolve 14.3 g (0.1 mol) of copper(I) bromide in 100 mL of 48% hydrobromic acid. Cool this solution to 0°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt suspension to the stirred copper(I) bromide solution. This addition should be done in portions to control the evolution of nitrogen gas.

    • Causality Note: The copper(I) species catalyzes the decomposition of the diazonium salt via a single-electron transfer, generating an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the catalyst[3][4]. Adding the diazonium salt to the catalyst ensures the catalyst is always in excess, minimizing side reactions.

  • Reaction Completion: After the addition is complete and the vigorous effervescence has subsided, warm the mixture to 50-60°C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Product Isolation & Crude Purification: Cool the reaction mixture to room temperature. The crude 2,3,5-tribromobenzoic acid will precipitate. Filter the solid, wash it thoroughly with water until the washings are no longer acidic, and then dry.

Troubleshooting Guide & FAQs

Q1: My initial bromination of 2-aminobenzoic acid resulted in a dark, tarry substance instead of a clean precipitate. What went wrong?

A: This is a classic sign of an uncontrolled reaction.

  • Probable Cause 1: Temperature Excursion. The bromination of an activated ring like anthranilic acid is highly exothermic. If the temperature rises significantly above the recommended <20°C, oxidative side reactions and polymerization can occur, leading to tar formation.

  • Probable Cause 2: Poor Stirring. Inefficient stirring can create localized "hot spots" where the bromine concentration is too high, leading to the same degradation pathways.

  • Corrective Actions:

    • Ensure your cooling bath is robust (an ice-salt bath is better than ice-water).

    • Monitor the internal reaction temperature with a thermometer.

    • Add the bromine solution very slowly, especially at the beginning. If the temperature starts to rise, stop the addition until it cools down.

    • Use efficient overhead mechanical stirring, not just a magnetic stir bar, to ensure homogeneity.

Q2: During the diazotization, the solution developed a brown or reddish color, and my final yield was very low. Why?

A: The color change indicates premature decomposition of the diazonium salt, which is the primary cause of low yields in Sandmeyer reactions.

  • Probable Cause: Temperature > 5°C. This is the most common failure point. Even a brief rise to 10°C can cause significant decomposition of the diazonium salt, which may couple with unreacted starting material to form colored azo compounds[2].

  • Troubleshooting Steps:

    • Pre-cool everything: Cool the acid solution, the amine suspension, and the nitrite solution before mixing.

    • Use an ice-salt bath: This can maintain temperatures between -5°C and 0°C, providing a greater margin of safety.

    • Slow, subsurface addition: Add the nitrite solution dropwise below the surface of the amine suspension to ensure rapid mixing and heat dissipation.

    • Check nitrite quality: Old sodium nitrite can be less effective, leading to incomplete diazotization. Use a fresh, dry bottle.

Q3: The Sandmeyer reaction frothed violently and overflowed the flask. How can I prevent this?

A: Uncontrolled frothing is due to the rapid, almost explosive, evolution of nitrogen gas.

  • Probable Cause: Bulk addition of the diazonium salt. Adding the diazonium salt too quickly to the warm copper catalyst solution causes a massive, instantaneous decomposition.

  • Preventative Measures:

    • Add the diazonium salt to the catalyst: Never the other way around.

    • Maintain low temperature: Keep both solutions cold during the addition.

    • Portion-wise addition: Add the diazonium salt suspension in small portions, waiting for the effervescence from one portion to subside before adding the next. This allows for controlled release of N₂ gas.

    • Use a larger flask: Ensure the reaction flask has at least 50% headspace to accommodate any foaming.

Troubleshooting_Workflow start Low Yield or Impure Product in Sandmeyer Reaction check_temp Was Diazotization Temperature Strictly 0-5 °C? start->check_temp remedy_temp Root Cause: Diazonium Salt Decomposition. Action: Use ice-salt bath, pre-cool reagents, add NaNO₂ slowly. check_temp->remedy_temp No check_addition How was diazonium salt added to CuBr? check_temp->check_addition Yes temp_yes Yes temp_no No remedy_addition Root Cause: Uncontrolled N₂ evolution. Action: Add diazonium salt in portions to cold CuBr solution. check_addition->remedy_addition All at once check_catalyst Check Cu(I)Br Catalyst check_addition->check_catalyst Slowly/Portion-wise add_slow Slowly/Portion-wise add_fast All at once remedy_catalyst Root Cause: Ineffective Catalyst. Action: Use fresh, pure CuBr. Ensure it is fully dissolved in HBr before use. check_catalyst->remedy_catalyst

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Q4: My final, dried product is a brownish powder, not the expected off-white solid. How do I purify it?

A: The color is likely due to trace amounts of copper salts and organic side-products. Recrystallization is the most effective purification method for benzoic acids.[5][6]

  • Recommended Protocol: Recrystallization from Ethanol/Water

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is still colored, you can add a small amount of activated charcoal and boil for 5 minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • To the hot, clear filtrate, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the pure, off-white crystals and dry them under vacuum. This method is highly effective for purifying benzoic acid derivatives[6].

Safety Precautions

  • Bromine: Highly toxic and corrosive. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Strong Acids: Concentrated sulfuric acid and hydrobromic acid are extremely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state[2]. NEVER attempt to isolate the diazonium salt intermediate. Use it immediately in solution as it is generated. All diazotization procedures must be conducted at or below 5°C.

References

  • Organic Syntheses. (1922). 2,4,6-TRINITROBENZOIC ACID. Org. Syn., 2, 95.

  • ChemicalBook. (2025). Synthesis and Application of 3,5-Dinitrobenzoic Acid.

  • Organic Syntheses. (1956). 2,4,6-TRIBROMOBENZOIC ACID. Org. Syn., 36, 87.

  • Google Patents. (2020). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

  • DTIC. (1953). LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE.

  • Ansari, F., & Ijaz, F. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-22.

  • YouTube. (2024). 1,3,5 tribromobenzene.

  • PrepChem.com. (n.d.). Synthesis of 2,3,5-Trichlorobenzoic Acid.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Google Patents. (2013). CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.

  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.

  • PubMed. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.

  • BenchChem. (2025). Navigating the Synthesis of 1,2,3-Tribromobenzene: A Technical Support Guide.

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs.

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.

  • Royal Society of Chemistry. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid.

  • DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

  • Reddit. (n.d.). Sandmeyer type reaction troubleshoot.

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.

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Stability and degradation issues of 2,3,5-Tribromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust technical guidance, this support center addresses the nuanced stability and degradation challenges associated with 2,3,5-Tribromobenzoic acid. As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling researchers to anticipate and resolve issues before they compromise experimental integrity. The information herein is synthesized from established principles of halogenated aromatic chemistry and data from analogous compounds, offering a framework for predictive and preventative science.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common preliminary questions regarding the handling and storage of 2,3,5-Tribromobenzoic acid.

Q1: What are the optimal long-term storage conditions for solid 2,3,5-Tribromobenzoic acid?

A1: For maximum stability, solid 2,3,5-Tribromobenzoic acid should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. The key is to minimize exposure to three primary degradation catalysts: light, moisture, and heat. Halogenated aromatics can be susceptible to photodegradation, and moisture can facilitate hydrolysis or other reactions over extended periods.[1]

Q2: My solid 2,3,5-Tribromobenzoic acid has a slight yellow tint. Is it degraded?

A2: Not necessarily, but it warrants investigation. A pale-yellow color can indicate the presence of minor impurities from synthesis or slight degradation.[2] The primary concern is whether these impurities could interfere with your specific application. It is recommended to assess the purity of the material using a suitable analytical method like HPLC-UV or LC-MS before use. If the material was initially colorless and has yellowed over time, it is a strong indicator of degradation, likely due to improper storage (e.g., exposure to light or air).

Q3: Which solvents are recommended for preparing stock solutions? Which should be avoided?

A3:

  • Recommended: Based on solubility data for analogous compounds like 2,3,5-Triiodobenzoic acid, high-purity, anhydrous polar organic solvents such as ethanol, methanol, and DMSO are suitable for preparing stock solutions.[3] For aqueous buffers, the sodium or potassium salt can be prepared by dissolving the acid in a stoichiometric amount of NaOH or KOH to improve water solubility.[3]

  • To Use with Caution: Protic solvents, especially water, can be reactive over long-term storage, potentially leading to slow hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

  • To Avoid: Avoid solvents containing reactive impurities (e.g., peroxides in aged ethers) or those that are inherently reactive, such as nucleophilic amines, unless they are part of the intended reaction.

Q4: How stable is 2,3,5-Tribromobenzoic acid in aqueous solution? What is the effect of pH?

A4: Specific kinetic data for 2,3,5-Tribromobenzoic acid is not widely available. However, as a benzoic acid derivative with a predicted pKa around 2.07, it will exist predominantly as the carboxylate anion in solutions above pH 4.[4] This anionic form is generally more water-soluble but can also influence reactivity. In highly acidic or basic conditions, the risk of hydrolysis or other degradation reactions increases, especially when combined with elevated temperatures or light exposure. For experiments in aqueous buffers, it is crucial to prepare solutions fresh and protect them from light.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Q1: I observe a new, unexpected peak in my HPLC chromatogram after incubating my compound in solution. What is happening?

A1: The appearance of a new peak is a classic sign of compound degradation. The identity of the new peak depends on the degradation pathway.

  • Probable Cause 1: Photodegradation. Exposure to ambient or UV light is a common cause of degradation for brominated aromatic compounds.[5] This often involves reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, resulting in a less-brominated benzoic acid.

  • Probable Cause 2: Solvolysis/Hydrolysis. If the solvent is protic (e.g., water, methanol), it may be reacting with the compound, especially if the solution is stored for an extended period or at elevated temperatures.

  • Probable Cause 3: Thermal Degradation. High temperatures can induce decarboxylation (loss of the COOH group) or other rearrangements.[6]

Troubleshooting Steps:

  • Run a Control: Immediately analyze a freshly prepared solution of the compound to confirm the new peak is not present initially.

  • Protect from Light: Repeat the experiment with the solution stored in an amber vial or a vial wrapped in aluminum foil. If the new peak is reduced or absent, photodegradation is the likely cause.

  • Assess Solvent Stability: Prepare solutions in different high-purity, anhydrous solvents and analyze them over the same time course.

  • LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the species in the new peak. A mass difference corresponding to a bromine atom (approx. 79 or 81 amu) would strongly suggest dehalogenation. A mass loss of 44 amu (CO2) would indicate decarboxylation.

Troubleshooting Workflow Diagram

G start Issue: Unexpected Peak in HPLC c1 Is the peak present in a freshly prepared sample? start->c1 yes_c1 Yes c1->yes_c1 no_c1 No c1->no_c1 res_yes Issue is with the starting material's purity. Consider purification. yes_c1->res_yes c2 Was the sample exposed to light? no_c1->c2 yes_c2 Yes c2->yes_c2 no_c2 No c2->no_c2 res_yes2 Likely Photodegradation. Repeat experiment in the dark (amber vial). yes_c2->res_yes2 c3 Was the sample heated? no_c2->c3 yes_c3 Yes c3->yes_c3 no_c3 No c3->no_c3 res_yes3 Likely Thermal Degradation. Assess thermal stability at lower temperatures. yes_c3->res_yes3 res_no3 Consider Solvolysis or reaction with media components. Perform stability check in different solvents. no_c3->res_no3

Caption: Troubleshooting workflow for identifying degradation.

Q2: My solution of 2,3,5-Tribromobenzoic acid turned from colorless to light brown after being left on the benchtop. What does this indicate?

A2: Discoloration is a visible sign of chemical change.

  • Probable Cause: Similar to the appearance of new HPLC peaks, this is often due to photodegradation or oxidation. Brominated compounds can release bromine radicals or elemental bromine upon degradation, which are colored.[5] Oxidation of the aromatic ring can also lead to colored byproducts.

  • Preventative Measures: Always store solutions of 2,3,5-Tribromobenzoic acid in amber vials or protected from light. For sensitive applications or long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.[7]

Section 3: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling of 2,3,5-Tribromobenzoic Acid

This protocol ensures the integrity of the compound from receipt to use.

  • Receiving and Initial Storage (Solid):

    • Upon receipt, inspect the container for an intact seal.

    • Log the date of receipt and store the primary container in a dark, dry location, preferably in a desiccator at room temperature.

    • For long-term storage (>1 year), consider refrigeration (2-8°C).

  • Weighing and Aliquoting (Solid):

    • Perform weighing in an environment with controlled humidity if possible. Avoid leaving the main container open for extended periods.

    • Use clean, dry spatulas and weigh boats.

    • Prepare several smaller aliquots from the main stock to minimize repeated opening of the primary container.

  • Preparation of Stock Solutions:

    • Use high-purity, anhydrous solvents (e.g., HPLC-grade DMSO or ethanol).

    • Prepare solutions in amber glass vials or clear vials wrapped in aluminum foil.

    • If preparing a concentrated stock in a solvent like DMSO, sonication may aid dissolution.[8]

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C for maximum stability.

    • Ensure vials are tightly capped to prevent solvent evaporation or moisture ingress.

    • Before use, allow the solution to thaw completely and equilibrate to room temperature to prevent water condensation. Vortex briefly to ensure homogeneity.

Protocol 2: General Protocol for Assessing Compound Stability in Solution using HPLC-UV

This protocol provides a framework to validate the stability of 2,3,5-Tribromobenzoic acid under your specific experimental conditions.

  • Preparation:

    • Prepare a solution of 2,3,5-Tribromobenzoic acid at the desired experimental concentration in the relevant solvent or buffer.

    • Prepare a "time zero" (T=0) sample by immediately diluting an aliquot of this solution to the analytical concentration for HPLC analysis.

  • Incubation:

    • Dispense aliquots of the solution into separate, sealed amber vials, one for each time point.

    • Incubate these vials under the exact conditions of your experiment (e.g., 37°C, protected from light).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

    • Prepare the sample for HPLC analysis (e.g., dilution, protein precipitation if in biological media).

    • Analyze the sample immediately using a validated HPLC-UV method. The detection wavelength should be set to the λmax of 2,3,5-Tribromobenzoic acid.

  • Data Analysis:

    • Integrate the peak area of the parent compound (2,3,5-Tribromobenzoic acid) at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot % Remaining versus time. A significant decrease indicates instability under the tested conditions. Look for the appearance and growth of new peaks, which correspond to degradation products.

Section 4: Appendices

Appendix A: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₃Br₃O₂[4]
Molecular Weight 358.81 g/mol [4]
CAS Number 15396-38-0[4]
Melting Point 193-194 °C[9]
Predicted pKa 2.07 ± 0.10[4]

Appendix B: Potential Degradation Pathways

Halogenated benzoic acids can degrade via several pathways, primarily driven by light or heat. The diagram below illustrates two plausible, non-enzymatic degradation routes for 2,3,5-Tribromobenzoic acid based on established chemical principles.

Potential Degradation Pathways Diagram

G cluster_0 Parent Compound cluster_1 Photodegradation Product cluster_2 Thermal Degradation Product parent 2,3,5-Tribromobenzoic Acid photodegradation Dibromobenzoic Acid Isomers (Loss of Br) parent->photodegradation  UV Light (hν) Reductive Dehalogenation thermal_degradation 1,2,4-Tribromobenzene (Loss of CO2) parent->thermal_degradation  Heat (Δ) Decarboxylation

Caption: Plausible non-enzymatic degradation pathways.

Section 5: References

  • Organic Syntheses Procedure. 2,4,6-tribromobenzoic acid. Available at: [Link]

  • PubChem. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948. Available at: [Link]

  • Chem-Station. 2,3,5-TRIBROMOBENZOIC ACID 15396-38-0 wiki. Available at: [Link]

  • Google Patents. CA2110085A1 - Process for the preparation of halogenated benzoic acids. Available at:

  • Fouial-Djebbar, D., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. Available at: [Link]

  • Chemistry Stack Exchange. Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. Available at: [Link]

  • Loba Chemie. 2,3,5-TRIIODOBENZOIC ACID AR MSDS. Available at: [Link]

  • Zylstra, G. J., & Gibson, D. T. (1989). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and environmental microbiology, 55(10), 2535-2541. Available at: [Link]

  • Kajiwara, A., et al. (2013). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. Available at: [Link]

  • Wikipedia. 2,4,6-Trinitrobenzoic acid. Available at: [Link]

  • MDPI. 2,3,4,5,6-Pentabromobenzoic Acid. Available at: [Link]

  • Chemistry Europe. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Available at: [Link]

  • ResearchGate. An unusual reduction route of 2,4,6-trinitrobenzoic acid under conditions of aqueous-phase hydrogenation over Pd/Sibunit catalyst. Available at: [Link]

  • PubChem. 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | CID 246577. Available at: [Link]

  • Chemical Science International Journal. Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Available at: [Link]

  • Chem Service. SAFETY DATA SHEET: 2,4,6-Trinitrobenzoic acid. Available at: [Link]

  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Available at:

  • PubMed Central. Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Available at: [Link]

  • ResearchGate. A Simple Base-Mediated Halogenation of Acidic sp C-H Bonds under Non-Cryogenic Conditions. Available at: [Link]

  • DTIC. LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. Available at: [Link]

  • YouTube. Benzoic acid to meta bromobenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. Halogenation of Alkanes. Available at: [Link]

  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology. Available at: [Link]

  • Doc Brown's Chemistry. chlorinating or brominating carboxylic acids. Available at: [Link]

  • Organic Syntheses Procedure. 2,4,6-trinitrobenzoic acid. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • PubChem. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434. Available at: [Link]

  • CAS Common Chemistry. 2,3,5-Tribromobenzoic acid. Available at: [Link]

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Technical Support Center: Recrystallization of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aromatic carboxylic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental purification technique. Here, we move beyond rote procedural steps to explain the underlying principles, helping you troubleshoot common issues and optimize your outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the supersaturated solution's temperature is above the melting point of the solute.[1][3] Because impurities are often more soluble in the oily liquid than in the solvent, this defeats the purpose of purification.[1]

Causality & Diagnosis:

  • High Solute Concentration: The solution is too concentrated, leading to saturation at a temperature above the compound's melting point.

  • Rapid Cooling: Fast cooling rates can induce precipitation at a higher temperature.[3]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your aromatic carboxylic acid.[3]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[3]

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[1]

  • Slow Down the Cooling Process:

    • Allow the flask to cool slowly on the benchtop, insulated by a few paper towels or a cork ring.[1]

    • Consider using a Dewar flask for even slower cooling.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled closer to room temperature (and is still clear), try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3][4]

  • Re-evaluate Your Solvent System: If oiling out persists, your solvent may be unsuitable.

    • Choose a solvent with a lower boiling point.

    • For mixed solvent systems, you can add more of the "soluble" solvent to reduce the supersaturation level.[1] Alternatively, try a different solvent pair.[5][6]

My final yield is very low. What are the likely causes?

Answer:

A low recovery of purified crystals is a frequent issue in recrystallization.[7] Several factors during the experimental workflow can contribute to this loss of material.

Causality & Diagnosis:

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.[8]

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

  • Transfer Losses: Material can be lost during transfers between flasks and on the filter paper.[7]

Troubleshooting Protocol:

  • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4][9]

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a stemless funnel to prevent clogging.[8]

    • Keep the receiving flask warm on a steam bath or hot plate.

    • Pre-heat the funnel by pouring some hot solvent through it before filtering your solution.[8]

    • If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[8]

  • Maximize Crystal Formation:

    • After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to decrease the solubility of your compound further.[10]

  • Minimize Transfer Losses:

    • Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this rinse to the filter funnel to recover any remaining crystals.

    • Ensure the filter paper is properly seated in the Büchner funnel to prevent crystals from passing through.

My purified crystals are still colored. How do I remove colored impurities?

Answer:

Colored impurities are common, especially in products derived from complex reaction mixtures. These can often be effectively removed by using activated charcoal.

Causality & Diagnosis:

  • Highly Polar, Colored Impurities: These compounds often have a strong affinity for the crystal lattice of the desired product.

  • Insufficient Removal: The amount of activated charcoal used was not enough to adsorb all the colored impurities.

Troubleshooting Protocol:

  • Dissolve the impure solid in the appropriate amount of hot recrystallization solvent.

  • Cool the solution slightly before adding the activated charcoal. Adding charcoal to a boiling solution can cause it to boil over violently.[8]

  • Add Activated Charcoal: Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[8] Using too much will adsorb your product as well, reducing your yield.

  • Reheat and Simmer: Bring the solution back to a gentle boil for a few minutes to allow for maximum adsorption of the impurities onto the charcoal.

  • Perform Hot Gravity Filtration: Remove the charcoal by filtering the hot solution through a fluted filter paper.[8][11] Do not use vacuum filtration , as the rapid cooling will cause premature crystallization.[8]

  • Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my aromatic carboxylic acid?

A good recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12] Water, ethanol, and acetic acid are common choices for polar aromatic carboxylic acids like benzoic acid and salicylic acid.[4][13][14] For less polar acids, solvent mixtures like ethanol/water or hexane/ethyl acetate can be effective.[15]

A systematic approach to solvent selection involves testing small amounts of your compound in various solvents at room temperature and then upon heating.[4]

Q2: What is a mixed solvent recrystallization and when should I use it?

A mixed solvent recrystallization is employed when no single solvent has the ideal solubility properties.[13] This technique uses a pair of miscible solvents, one in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent").[16]

The procedure involves dissolving the compound in a minimal amount of the hot soluble solvent, followed by the dropwise addition of the hot insoluble solvent until the solution becomes cloudy (the point of saturation).[16] A few drops of the hot soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16]

Q3: How fast should I cool my solution?

Slow cooling is generally preferred as it allows for the formation of larger, purer crystals.[3][9] Rapid cooling, or "crashing out," tends to trap impurities within the crystal lattice.[1] An ideal crystallization process will show the first crystals appearing after about 5-10 minutes of cooling, with crystal growth continuing over 20-30 minutes.[1]

Q4: My crystals won't form, even after cooling. What should I do?

This is likely due to the formation of a supersaturated solution or using too much solvent.

  • Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod. The small scratches provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool and crystallize again.[1]

Section 3: Data and Protocols

Table 1: Properties of Common Solvents for Aromatic Carboxylic Acid Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for many simple aromatic carboxylic acids (e.g., benzoic, salicylic acid).[4][13]
Ethanol78HighA versatile solvent, often used in combination with water.[15]
Methanol65HighSimilar to ethanol but more volatile.
Acetic Acid118HighCan be effective for acids that are sparingly soluble in other polar solvents.[13]
Ethyl Acetate77MediumOften used in mixed solvent systems with non-polar solvents like hexanes.[15]
Toluene111LowSuitable for less polar aromatic carboxylic acids.
Hexanes~69LowTypically used as the "insoluble" solvent in a mixed-solvent system.[15]
Protocol 1: Standard Single-Solvent Recrystallization of Benzoic Acid from Water
  • Dissolution: Place the impure benzoic acid in an Erlenmeyer flask. In a separate beaker, heat water to its boiling point. Add the minimum amount of hot water to the flask containing the acid until it just dissolves.[17][18]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[11][14]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[9] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry completely on the filter paper or in a drying oven.

Section 4: Visual Workflows

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Impure Solid B Add Minimum Hot Solvent A->B C Hot, Saturated Solution B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Clear, Hot Filtrate D->F No E->F G Slow Cooling F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Compound L->M

Caption: General workflow for purification by recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Reheat Re-heat to Dissolve Oil Start->Reheat AddSolvent Add 10-20% More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly (Insulate Flask) AddSolvent->SlowCool Check Does it Oil Out Again? SlowCool->Check Success Crystals Form Successfully Check->Success No Failure Problem Persists Check->Failure Yes Reassess Re-evaluate Solvent Choice (e.g., lower boiling point) Failure->Reassess

Caption: Decision tree for troubleshooting "oiling out".

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Journal of Chemical Education. (1971). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • SlideShare. (n.d.). Recrystallization of Salicylic acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Re-crystallization of Salicylic Acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Mercer University. (n.d.). Synthesis of Salicylic Acid. Theochem @ Mercer University. Retrieved from [Link]

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Technical Support Center: Optimizing Cleavage Reactions Involving Thiocyanatobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cleavage reactions involving thiocyanatobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful chemical cleavage technique. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common challenges and achieve optimal results in your experiments.

This resource is structured to provide a comprehensive understanding of the cleavage reaction, from the fundamental mechanism to advanced troubleshooting. We will delve into the critical parameters that govern success, explore common pitfalls and their solutions, and provide detailed experimental protocols.

Foundational Principles: The Chemistry of Cysteine-Specific Cleavage

The most commonly employed reagent in this class is 2-nitro-5-thiocyanatobenzoic acid (NTCB). This method facilitates the specific chemical cleavage of peptide bonds on the N-terminal side of cysteine residues. The entire process is a sophisticated two-step reaction:

  • Cyanylation: The thiol group (-SH) of a cysteine residue performs a nucleophilic attack on the thiocyanate group (-SCN) of NTCB. This results in the formation of a S-cyanylated cysteine residue and the release of 2-nitro-5-thiobenzoate. This initial step is highly specific to the reactive sulfhydryl group of cysteine.

  • Cleavage via Cyclization: Under alkaline conditions, the nitrogen of the peptide bond amino group attacks the carbon of the S-cyanylated cysteine. This intramolecular cyclization leads to the cleavage of the peptide bond and the formation of a 2-iminothiazolidine-4-carboxyl residue at the N-terminus of the newly formed peptide.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Incomplete or No Cleavage Observed

Q: I've followed the standard protocol, but I'm seeing little to no cleavage of my protein/peptide when analyzed by SDS-PAGE or mass spectrometry. What are the likely causes and how can I fix this?

A: Incomplete cleavage is the most common issue encountered with NTCB chemistry. Several factors can contribute to this, and a systematic approach to troubleshooting is key.

  • Cysteine Accessibility: The sulfhydryl group of the target cysteine residue may be buried within the protein's three-dimensional structure, rendering it inaccessible to NTCB.[1]

    • Solution: Employ denaturing conditions. The inclusion of chaotropic agents like 6-8 M urea or 6 M guanidine hydrochloride (GndCl) in your reaction buffer is often essential to unfold the protein and expose the cysteine residues.[1][2] Be mindful that urea solutions can lead to carbamylation of lysine residues, a side reaction we will discuss later.[3][4][5][6]

  • Incomplete Reduction of Disulfide Bonds: NTCB only reacts with free sulfhydryl groups. If your protein contains disulfide bonds involving the target cysteine, the cyanylation step will not proceed.

    • Solution: Ensure complete reduction of all disulfide bonds prior to adding NTCB. A common protocol involves incubation with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and effective over a wider pH range. After reduction, it is crucial to remove the reducing agent, as it will compete with your protein for NTCB.[1] This can be achieved through dialysis or the use of desalting columns.

  • Suboptimal pH for Cleavage: The cleavage step is highly pH-dependent and requires alkaline conditions to facilitate the intramolecular cyclization.

    • Solution: After the initial cyanylation step (typically performed at pH ~8), increase the pH to 9.0 or higher for the cleavage reaction.[1] Some studies have shown that even higher pH, up to 12, can accelerate the cleavage reaction without significantly increasing side reactions for many peptides.[4] A 1 M ammonium hydroxide solution has also been reported to provide rapid and efficient cleavage.[4]

  • Insufficient Incubation Time or Temperature: Both the cyanylation and cleavage steps are time and temperature-dependent.

    • Solution: Increase the incubation time for both steps. Overnight incubations are not uncommon.[1] For the cleavage step, increasing the temperature to 50°C can enhance the reaction rate.[1] However, prolonged exposure to high temperatures and alkaline pH can promote side reactions.

  • Reagent Quality and Concentration: Degraded NTCB or incorrect concentrations will lead to poor results.

    • Solution: Use fresh, high-quality NTCB. Ensure the molar excess of NTCB over cysteine residues is sufficient, typically a 10-fold molar excess is recommended.[7]

Problem 2: Presence of Unexpected Side Products

Q: My mass spectrometry analysis shows multiple unexpected peaks, indicating side reactions are occurring. What are these side products and how can I minimize them?

A: Several side reactions can compete with the desired cleavage, leading to a heterogeneous mixture of products. Understanding these pathways is the first step to mitigating them.

  • β-Elimination: This is a well-documented side reaction where the cyanylated cysteine is converted to dehydroalanine.[3] This modified residue is resistant to cleavage.

    • Causality: This reaction is also base-catalyzed and competes with the cleavage reaction.

    • Solution: While higher pH accelerates cleavage, it can also promote β-elimination.[4] The choice of nucleophile in the cleavage buffer can influence the outcome. The addition of glycine to the cleavage buffer has been shown to promote more efficient cleavage over β-elimination.[3]

  • Carbamylation of Lysine Residues: When using urea as a denaturant, it can slowly dissociate into isocyanic acid, which then reacts with the primary amine groups of lysine residues, resulting in carbamylation.[3][4][5][6][8] This adds +43 Da to the mass of the modified lysine.

    • Causality: The formation of isocyanic acid from urea is time and temperature-dependent.[4][6]

    • Solution:

      • Always use freshly prepared, high-purity urea solutions.

      • Avoid heating urea-containing solutions for extended periods.[6]

      • Desalting the protein after the cyanylation step and before the high pH cleavage step can remove urea and minimize carbamylation.[3]

      • Including an amine-containing buffer, such as ammonium bicarbonate, can help to scavenge the isocyanic acid.[4]

  • Rearrangement of Cyanylated Cysteine: A mass-neutral rearrangement of the S-cyanylated cysteine can occur, forming a product that is resistant to cleavage.[3]

    • Causality: This intramolecular rearrangement competes with the desired intermolecular cleavage reaction.

    • Solution: The use of stronger, more effective nucleophiles in the cleavage buffer can favor the desired cleavage pathway. Glycine has been identified as a particularly effective nucleophile for this purpose.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the cyanylation and cleavage steps?

A1: For the initial cyanylation of the cysteine residue, a pH of around 8.0 is commonly used.[1] For the subsequent cleavage of the peptide bond, a more alkaline pH of 9.0 or higher is required.[1] Some protocols have demonstrated successful and rapid cleavage at pH 12 or in 1 M ammonium hydroxide.[4]

Q2: Can I use DTT and NTCB at the same time?

A2: No. DTT is a reducing agent with two free thiol groups that will react with NTCB, consuming the reagent and preventing the cyanylation of your protein.[1] You must remove the DTT after the reduction step and before adding NTCB.

Q3: How can I confirm that my cysteine residues are accessible for cyanylation?

A3: While there is no direct way to measure accessibility prior to the reaction, a common strategy is to perform the reaction under both native and denaturing conditions (e.g., with and without 6 M urea). If the cleavage efficiency is significantly higher in the presence of the denaturant, it is a strong indication that cysteine accessibility was a limiting factor.[1]

Q4: My protein is very hydrophobic and precipitates during the reaction. What can I do?

A4: For hydrophobic proteins, maintaining solubility is critical. In addition to denaturants like urea or GndCl, you can try adding organic solvents such as acetonitrile or isopropanol to the reaction buffer. However, be sure to test the compatibility of these solvents with your downstream analysis methods.

Q5: How do I analyze the cleavage products?

A5: The most powerful technique for analyzing the cleavage products is mass spectrometry (MS).[2] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to determine the masses of the resulting peptides. Tandem mass spectrometry (MS/MS) can then be used to sequence the peptides and confirm the cleavage sites. SDS-PAGE can also be used for a more qualitative assessment of cleavage, especially for larger proteins.

Experimental Protocols & Data

Optimized NTCB Cleavage Protocol

This protocol incorporates best practices to maximize cleavage efficiency and minimize side reactions.

1. Protein Reduction (and Alkylation - Optional)

  • Dissolve your protein sample in a buffer containing 6 M GndCl, 50 mM Tris-HCl, pH 8.0.

  • Add TCEP to a final concentration of 10 mM.

  • Incubate at 37°C for 1 hour.

  • Optional: To prevent re-formation of disulfide bonds, especially if you have multiple cysteines, you can perform alkylation by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.

  • Remove the reducing (and alkylating) agents by dialysis against a buffer of 6 M urea, 50 mM Tris-HCl, pH 8.0, or by using a desalting column.

2. Cyanylation of Cysteine Residues

  • To the reduced (and optionally alkylated) protein solution, add a freshly prepared solution of NTCB in a suitable solvent (e.g., DMSO) to a final concentration that provides a 10-fold molar excess over the total concentration of cysteine residues.

  • Incubate at 37°C for 1 hour.

3. Peptide Bond Cleavage

  • Adjust the pH of the reaction mixture to 9.0 with a suitable base (e.g., NaOH or ammonium hydroxide).

  • Add glycine to a final concentration of 100 mM.

  • Incubate at 50°C for 4-16 hours. The optimal time should be determined empirically for your specific protein.

4. Sample Preparation for Analysis

  • Stop the reaction by acidification (e.g., with formic acid or trifluoroacetic acid).

  • Desalt the sample using a C18 ZipTip or a similar reverse-phase chromatography method to remove reagents and buffer salts prior to mass spectrometry analysis.

Data Presentation: Expected Outcomes and Side Products
Reaction Outcome Description Mass Change (relative to original peptide) Notes
Desired Cleavage Cleavage at the N-terminal side of a cysteine residue.Two new peptides are formed. The N-terminus of the C-terminal fragment is a 2-iminothiazolidine-4-carboxyl residue.The mass of the two new peptides will sum to the mass of the original peptide.
β-Elimination Conversion of cysteine to dehydroalanine.-34 Da (loss of H₂S)The peptide remains intact but is modified and resistant to cleavage.
Carbamylation Addition of a carbamoyl group to a lysine residue.+43 Da for each carbamylated lysinePrimarily occurs when urea is used as a denaturant.
Incomplete Cyanylation The cysteine residue remains unmodified.No changeThe peptide remains intact and uncleaved.
Rearrangement Mass-neutral rearrangement of the S-cyanylated cysteine.No changeThe peptide is modified but not cleaved.

Visualizing the Workflow and Mechanisms

NTCB Cleavage Workflow

NTCB_Cleavage_Workflow cluster_prep Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein (Free -SH) Protein->Reduced_Protein Reduction (TCEP/DTT) Cyanylated_Protein S-Cyanylated Protein Reduced_Protein->Cyanylated_Protein Cyanylation (NTCB, pH 8) Cleaved_Peptides Cleaved Peptides Cyanylated_Protein->Cleaved_Peptides Cleavage (Alkaline pH, Glycine) MS_Analysis Mass Spectrometry (LC-MS/MS) Cleaved_Peptides->MS_Analysis

Caption: The overall workflow for NTCB-mediated protein cleavage.

Mechanism of NTCB Cleavage and Key Side Reactions

NTCB_Mechanism Cys Cysteine Residue (-SH) Cyanylated_Cys S-Cyanylated Cysteine Cys->Cyanylated_Cys + NTCB (pH 8) NTCB NTCB NTCB->Cyanylated_Cys Cleavage Desired Cleavage Cyanylated_Cys->Cleavage Alkaline pH + Glycine Beta_Elimination β-Elimination (Side Reaction) Cyanylated_Cys->Beta_Elimination Alkaline pH Rearrangement Rearrangement (Side Reaction) Cyanylated_Cys->Rearrangement Carbamylation Carbamylation of Lysine (Side Reaction) Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid dissociation Isocyanic_Acid->Carbamylation Lysine Lysine Residue (-NH2) Lysine->Carbamylation

Caption: Key reaction pathways in NTCB chemistry.

References

  • Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48-61.
  • Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1–11.
  • Crimmins, D. L., Mische, S. M., & Denslow, N. D. (2005). Chemical cleavage of proteins in solution. Current protocols in protein science, Chapter 11, Unit 11.4.
  • Padmanabha Das, K. M. (2015). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )? ResearchGate. Retrieved from [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical biochemistry, 258(2), 268-276.
  • Gorla, M., & Brandl, M. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 11, 1363842.
  • G-Biosciences. (n.d.). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. Retrieved from [Link]

  • Koeth, R. A., Kalantar-Zadeh, K., Wang, Z., Fu, X., Tang, W. H., & Hazen, S. L. (2013). Protein carbamylation in kidney disease: pathogenesis and clinical implications. Nature reviews. Nephrology, 9(5), 292–304.
  • IonSource. (2007). Carbamylation of Proteins. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Protein digestion and Peptide labelling strategies. Retrieved from [Link]

  • Aitken, A., & Learmonth, M. (1996). Chemical Cleavage of Proteins at Cysteinyl Residues. In The Protein Protocols Handbook (pp. 433-436). Humana Press.
  • Qiao, Y., Yu, G., Kratch, K. C., Wang, X. A., Wang, W. W., Leeuwon, S. Z., ... & Liu, W. R. (2020). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules (Basel, Switzerland), 25(23), 5678.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Tribromobenzoic Acid Isomers: Navigating a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current State of Research

The exploration of halogenated organic compounds is a burgeoning field, with bromination being a key strategy in the development of bioactive molecules. However, a direct comparative analysis of the biological activities of tribromobenzoic acid isomers is notably absent in the current scientific literature. This guide, therefore, synthesizes the available, albeit limited, data for individual isomers and extrapolates potential activities based on the well-established principles of structure-activity relationships (SAR) for halogenated and substituted benzoic acids. The primary aim is to provide a foundational resource and a roadmap for future research in this promising area.

Introduction to Tribromobenzoic Acid Isomers

Tribromobenzoic acids are a group of aromatic carboxylic acids where three hydrogen atoms on the benzene ring of benzoic acid are substituted with bromine atoms. The specific positions of these bromine atoms give rise to different isomers, each with a unique spatial arrangement and electronic distribution, which in turn is expected to influence their biological activity. The potential for these compounds to exhibit a range of activities, from antimicrobial to herbicidal and even cytotoxic, makes them intriguing candidates for further investigation.

Known and Inferred Biological Activities of Tribromobenzoic Acid Isomers

Due to the scarcity of direct comparative studies, this section presents a summary of the known biological information for specific isomers, supplemented by inferred activities based on structurally related compounds.

2,3,6-Tribromobenzoic Acid (2,3,6-TBA)

The most well-documented biological activity for a tribromobenzoic acid isomer is the herbicidal effect of 2,3,6-TBA.

  • Herbicidal Activity : 2,3,6-TBA is recognized as a post-emergence herbicide effective against broadleaved weeds. Benzoic acid herbicides, as a class, are known to act as synthetic auxins.[1] This mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant.[1][2]

  • Toxicology : It is reported to be moderately toxic to mammals and is classified as an irritant. Ecotoxicological data indicates moderate toxicity to birds, fish, and honeybees.

2,4,6-Tribromobenzoic Acid

Direct biological activity data for this isomer is sparse. However, information from safety data sheets and related compounds provides some insight.

  • Irritant Properties : This isomer is known to cause skin and serious eye irritation.

  • Inferred Cytotoxic and Anti-proliferative Potential : While no direct studies on the cytotoxicity of 2,4,6-tribromobenzoic acid were found, a structurally related compound, 2,4,6-trihydroxybenzoic acid, has been shown to be a cyclin-dependent kinase (CDK) inhibitor with anti-proliferative properties. This suggests that the 2,4,6-substitution pattern could be a promising scaffold for developing agents that modulate cell cycle progression. It is plausible that the brominated analog could exhibit cytotoxic or cytostatic effects, though this requires experimental verification.

2,3,5-Tribromobenzoic Acid

No direct biological activity data is available for this isomer. However, the biological activity of a closely related iodinated compound offers a compelling case for further investigation.

  • Inferred Antitumor Activity : The iodinated analog, 2,3,5-triiodobenzoic acid (TIBA), is used as a contrast agent and has demonstrated antitumor activity. Its mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to cancer cell death. This finding strongly suggests that 2,3,5-tribromobenzoic acid may also possess cytotoxic properties, potentially through a similar ROS-mediated mechanism.

Other Isomers (e.g., 2,3,4-, 2,4,5-, 3,4,5-Tribromobenzoic Acid)

There is a significant lack of publicly available data on the biological activities of these isomers. However, the diverse activities observed in other halogenated benzoic acids suggest that these compounds are not devoid of biological effects and represent a significant knowledge gap.

Structure-Activity Relationship (SAR) Considerations

The biological activity of substituted benzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. For halogenated benzoic acids, the following principles are generally considered:

  • Lipophilicity : The presence of bromine atoms significantly increases the lipophilicity of the molecule compared to benzoic acid. This can enhance its ability to cross cell membranes and interact with intracellular targets.

  • Electronic Effects : Bromine is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. These electronic modifications can affect how the molecule binds to target proteins or participates in biochemical reactions.

  • Steric Hindrance : The size and position of the bromine atoms can create steric hindrance, influencing the molecule's ability to fit into the active site of an enzyme or a receptor.

The diverse activities of halogenated marine natural products, which include antibacterial, antifungal, and antitumor effects, underscore the importance of halogenation in conferring potent biological activity.[3][4][5]

Comparative Summary of Tribromobenzoic Acid Isomers

The following table summarizes the available and inferred biological activities of the tribromobenzoic acid isomers. It is crucial to reiterate that much of this is based on limited data and inferences, highlighting the need for direct experimental comparison.

IsomerKnown/Inferred Biological ActivitySupporting Evidence/Inference
2,3,6-Tribromobenzoic Acid Herbicidal (Synthetic Auxin)Direct reports of its use as a herbicide.[1]
Moderate Mammalian Toxicity, IrritantToxicological data available.
2,4,6-Tribromobenzoic Acid Skin and Eye IrritantSafety data information.
Inferred Cytotoxic/Anti-proliferativeAnalogy with 2,4,6-trihydroxybenzoic acid (CDK inhibitor).
2,3,5-Tribromobenzoic Acid Inferred Antitumor (ROS-mediated)Analogy with 2,3,5-triiodobenzoic acid (antitumor activity).
Other Isomers Largely UnknownSignificant data gap.

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following are standardized, step-by-step methodologies for key biological assays that can be employed to systematically compare the biological activities of tribromobenzoic acid isomers.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of tribromobenzoic acid isomers serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate start->serial_dilution bacterial_culture Grow bacterial/fungal cultures to mid-log phase inoculation Inoculate each well with a standardized suspension of the microorganism bacterial_culture->inoculation media_prep Prepare sterile Mueller-Hinton Broth (or appropriate fungal medium) media_prep->serial_dilution serial_dilution->inoculation incubation Incubate plates at 37°C (bacteria) or 25-30°C (fungi) for 18-24 hours inoculation->incubation read_plate Visually inspect plates or use a plate reader to determine turbidity incubation->read_plate determine_mic Identify the MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tribromobenzoic acid isomers.

Step-by-Step Protocol:

  • Preparation of Compounds : Prepare stock solutions of each tribromobenzoic acid isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microorganism Culture : Inoculate a suitable broth with a single colony of the test microorganism and incubate until it reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum : Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium.

  • Inoculation : Add the standardized microbial suspension to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation : Incubate the plates under appropriate conditions for the test microorganism.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cell lines, providing an indication of their cytotoxicity.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture mammalian cells to ~80% confluency cell_seeding Seed cells into a 96-well plate and allow them to adhere overnight cell_culture->cell_seeding treatment Treat cells with different concentrations of the compounds for 24-72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of tribromobenzoic acid isomers compound_prep->treatment mtt_addition Add MTT reagent to each well and incubate for 2-4 hours treatment->mtt_addition solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization read_absorbance Measure the absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of tribromobenzoic acid isomers using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed a suitable mammalian cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment : Prepare serial dilutions of the tribromobenzoic acid isomers in cell culture medium and add them to the wells. Include a vehicle control (solvent only).

  • Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This assay evaluates the phytotoxicity of the compounds by assessing their effects on seed germination and early seedling growth.

Workflow Diagram:

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare different concentrations of tribromobenzoic acid isomers in water treatment Moisten filter paper with the compound solutions and place seeds on top compound_prep->treatment seed_prep Select and sterilize seeds of a model plant (e.g., cress, lettuce) seed_prep->treatment petri_dish_prep Line petri dishes with filter paper petri_dish_prep->treatment incubation Incubate petri dishes in a growth chamber with controlled light and temperature treatment->incubation germination_count Count the number of germinated seeds after a set period incubation->germination_count measure_growth Measure the root and shoot length of the seedlings incubation->measure_growth calculate_inhibition Calculate the percentage of germination and growth inhibition germination_count->calculate_inhibition measure_growth->calculate_inhibition

Caption: Workflow for evaluating the herbicidal activity of tribromobenzoic acid isomers.

Step-by-Step Protocol:

  • Preparation of Test Solutions : Prepare a series of concentrations of each tribromobenzoic acid isomer in distilled water. A surfactant may be added to aid dissolution.

  • Assay Setup : Place filter paper in sterile petri dishes and moisten them with the respective test solutions or a control (water).

  • Seed Plating : Place a predetermined number of seeds of a sensitive indicator plant (e.g., Lactuca sativa or Arabidopsis thaliana) on the filter paper.

  • Incubation : Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection : After a specified period (e.g., 5-7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Data Analysis : Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition compared to the control.

Conclusion and Future Directions

The tribromobenzoic acid isomers represent a class of compounds with largely unexplored biological potential. While 2,3,6-TBA has found application as a herbicide, the activities of its isomers remain mostly uncharacterized. Inferences from structurally related compounds suggest that these molecules could exhibit a range of valuable biological effects, including antimicrobial and anticancer activities.

The significant gaps in our understanding of these compounds present a clear opportunity for further research. A systematic, comparative study of the tribromobenzoic acid isomers using standardized assays, such as those outlined in this guide, is essential. Such research would not only elucidate the structure-activity relationships governing the biological effects of these compounds but could also lead to the discovery of novel lead compounds for the development of new therapeutic agents or agrochemicals. The scientific community is encouraged to undertake these investigations to unlock the full potential of this intriguing class of halogenated molecules.

References

  • Beltran, F. J., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. National Institutes of Health. [Link]

  • El-Demerdash, A., et al. (2022). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. U.S. EPA.
  • Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ResearchGate. (2021). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • AERU. (n.d.). Benzoic acid. University of Hertfordshire. [Link]

  • Wang, L., et al. (2021). A Review: Halogenated Compounds from Marine Actinomycetes. MDPI. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). EDIS. [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • Li, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe. [Link]

  • Justia Patents. (2021). Method for producing aminobenzoic acid or an aminobenzoic acid derivative. [Link]

  • de Souza, A. C. B., et al. (2021). A comparison of developmental toxicity of brominated and halogen-free flame retardant on zebrafish. PubMed. [Link]

  • ResearchGate. (2018). (PDF) Mode of action of herbicides and recent trends in development: a reappraisal.
  • ResearchGate. (2017). Biological activities of natural halogen compounds | Request PDF. [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. (n.d.). (12) United States Patent. [Link]

  • Royal Society of Chemistry. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 2,3,5-Tribromobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material or intermediate is not merely a matter of quality control; it is the bedrock upon which the reliability, reproducibility, and safety of all subsequent work are built. 2,3,5-Tribromobenzoic acid, a key building block in various synthetic pathways, is no exception. Its impurity profile can significantly impact reaction yields, introduce downstream separation challenges, and, in a pharmaceutical context, lead to the formation of undesired, potentially toxic, related substances.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of newly synthesized 2,3,5-Tribromobenzoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, advocating for an orthogonal approach—the use of multiple, independent analytical techniques—to construct a self-validating and unimpeachable purity assessment. This strategy ensures that the limitations of one method are compensated for by the strengths of another, yielding a comprehensive and trustworthy characterization of the material.

The Principle of Orthogonal Purity Validation

A single analytical technique provides only one perspective on a sample's purity. For instance, a chromatographic method might show a single peak, suggesting high purity. However, an inorganic salt impurity would be invisible to a standard reversed-phase HPLC-UV method. Similarly, a titration can provide a highly accurate assay of the acidic content but will not detect neutral organic impurities.

The core directive of a robust validation system is to employ orthogonal methods that measure different chemical or physical properties of the compound and its potential impurities. For 2,3,5-Tribromobenzoic acid, a comprehensive assessment should confirm:

  • Identity: The material is indeed 2,3,5-Tribromobenzoic acid.

  • Purity (Chromatographic): The percentage of the main component relative to organic, UV-active impurities.

  • Assay (Absolute Purity): The mass percentage of the active molecule in the bulk material.

  • Absence of Residual Solvents and Water: Critical for accurate gravimetric measurements and reaction stoichiometry.

Our validation workflow integrates chromatographic, spectroscopic, and classical quantitative techniques to build a complete purity profile.

G cluster_0 Purity Validation Workflow cluster_1 Analytical Techniques Synthesized_Material Synthesized & Purified 2,3,5-Tribromobenzoic Acid Orthogonal_Analysis Orthogonal Analysis Strategy Synthesized_Material->Orthogonal_Analysis HPLC HPLC-UV (Organic Impurities) Orthogonal_Analysis->HPLC Separation-based NMR ¹H & ¹³C NMR (Identity & Structural Purity) Orthogonal_Analysis->NMR Spectroscopic Titration Acid-Base Titration (Assay) Orthogonal_Analysis->Titration Quantitative EA Elemental Analysis (Assay & Empirical Formula) Orthogonal_Analysis->EA Quantitative FTIR FT-IR (Functional Group Identity) Orthogonal_Analysis->FTIR Spectroscopic Final_Report Certificate of Analysis (Purity ≥ 98.0%) HPLC->Final_Report NMR->Final_Report Titration->Final_Report EA->Final_Report FTIR->Final_Report

Caption: Orthogonal workflow for purity validation.

Chromatographic Methods: Quantifying Related Substances

Chromatography is the cornerstone for detecting and quantifying organic impurities, particularly isomers (e.g., 2,4,6-tribromobenzoic acid) or precursors that may remain from the synthesis.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for non-volatile aromatic acids.[2]

High-Performance Liquid Chromatography (HPLC)

Causality Behind the Method: Reversed-phase HPLC separates compounds based on their polarity. 2,3,5-Tribromobenzoic acid and its likely organic impurities possess different polarities, allowing for their separation on a non-polar stationary phase (like C18) with a polar mobile phase.[1][2] The acidic nature of the analyte necessitates a low pH mobile phase to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape, a principle known as ion-suppression.[1] The UV detector is ideal as the benzene ring in the molecule is a strong chromophore.

Experimental Protocol: HPLC-UV for Purity

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm particle size. (A smaller particle size provides higher resolution).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (The acid suppresses ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes. (A gradient elution is crucial to separate impurities with a wide range of polarities).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Temperature control ensures retention time stability).

    • Detection Wavelength: 230 nm. (Chosen based on the UV absorbance maximum of the analyte).

    • Injection Volume: 5 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask and dilute to volume with diluent (Concentration: ~500 µg/mL).[3]

    • System Suitability Solution: Use a sample known to contain impurities or a spiked sample to verify resolution.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • This method adheres to the principles outlined in pharmacopoeial guidelines like USP General Chapter <621>.[4][5]

G prep Prepare Mobile Phase & Sample (~500 µg/mL) inject Inject 5 µL into HPLC System prep->inject separate Gradient Elution on C18 Column (Ion-Suppression) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Chromatogram (All Peaks) detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Report as Chromatographic Purity calculate->report

Caption: HPLC experimental workflow.

Trustworthiness: The use of a PDA detector is a self-validating step. It allows for peak purity analysis, where the UV spectrum is checked across the entire peak. A spectrally pure peak provides high confidence that a single component is eluting, not co-eluting impurities.

Spectroscopic Methods: Confirming Identity

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized compound. They provide an orthogonal check to chromatographic retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Method: NMR spectroscopy probes the chemical environment of specific nuclei (¹H and ¹³C). The number of signals, their chemical shifts (positions), splitting patterns, and integrations in an NMR spectrum provide a detailed blueprint of the molecule's structure.[6][7] For 2,3,5-Tribromobenzoic acid, ¹H NMR should show two distinct signals for the two aromatic protons, and ¹³C NMR will show signals for each unique carbon atom. This technique is exceptionally powerful for identifying isomeric impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is often observable.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR: Expect two doublets in the aromatic region (typically 7.5-8.5 ppm), corresponding to the two non-equivalent aromatic protons. The integration ratio should be 1:1. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).

    • ¹³C NMR: Expect signals corresponding to the 7 unique carbons in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine and carboxylic acid groups.[8]

    • Compare the observed spectra with reference spectra or predicted values to confirm identity.[9] The absence of unexpected signals is a strong indicator of high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind the Method: FT-IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.[10] For 2,3,5-Tribromobenzoic acid, this allows for rapid confirmation of the key carboxylic acid functional group.

Experimental Protocol: FT-IR (ATR)

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[11]

    • C=O Stretch (Carbonyl): A sharp, strong band around 1700-1680 cm⁻¹.[11]

    • C-Br Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

    • The presence of these key bands provides strong, confirmatory evidence of the compound's identity.

Absolute Quantitative Methods: Determining the Assay

While HPLC provides relative purity among UV-active compounds, it doesn't account for water, residual solvents, or inorganic salts. Absolute methods determine the mass percentage of the target molecule in the bulk material.

Acid-Base Titration

Causality Behind the Method: As a carboxylic acid, the analyte can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide (NaOH). The reaction is a simple 1:1 stoichiometry, making the calculation straightforward and highly precise. This is a classic, robust method for determining the assay of an acidic substance.[12]

Experimental Protocol: Potentiometric Titration

  • Instrumentation: Autotitrator with a pH electrode or manual burette with a pH meter.

  • Reagents:

    • Standardized ~0.1 M NaOH solution (carbonate-free).

    • High-purity water.

    • Suitable solvent (e.g., 70% ethanol/water) to dissolve the sample.

  • Procedure:

    • Accurately weigh approximately 300-400 mg of 2,3,5-Tribromobenzoic acid into a beaker.

    • Dissolve in an appropriate volume of solvent (e.g., 50 mL).

    • Titrate with the standardized 0.1 M NaOH solution, recording the pH as a function of titrant volume.

    • Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative).

  • Calculation:

    • % Assay = (V_eq × M_NaOH × MW_acid) / (W_sample) × 100

      • V_eq = Volume of NaOH at equivalence point (L)

      • M_NaOH = Molarity of standardized NaOH (mol/L)

      • MW_acid = Molecular weight of 2,3,5-Tribromobenzoic acid (358.80 g/mol )

      • W_sample = Weight of sample (g)

Trustworthiness: This method's accuracy is directly traceable to the primary standard used to standardize the NaOH titrant (e.g., potassium hydrogen phthalate - KHP). It is an absolute method that is completely independent of the compound's chromatographic or spectroscopic properties.

Elemental Analysis

Causality Behind the Method: Elemental analysis measures the percentage by mass of carbon, hydrogen, and heteroatoms (in this case, bromine) in a sample. The experimental percentages are compared to the theoretical values calculated from the empirical formula (C₇H₃Br₃O₂). A close match provides strong evidence for both identity and purity, especially concerning inorganic impurities that would alter the elemental composition.[13]

Experimental Protocol: CHN/X Analysis

  • Instrumentation: An elemental analyzer capable of C, H, and halogen (X) determination.

  • Procedure: The analysis is typically performed by a specialized analytical service. A small, accurately weighed amount of the dried sample is combusted under controlled conditions, and the resulting gases are quantitatively measured.

  • Data Interpretation:

    • Theoretical Values for C₇H₃Br₃O₂:

      • C: 23.43%

      • H: 0.84%

      • Br: 66.82%

      • O: 8.92% (often calculated by difference)

    • Acceptance Criterion: The experimentally determined values should typically be within ±0.4% of the theoretical values. Deviations outside this range may indicate impurities or residual solvent.

Comparative Summary of Validation Techniques

The true power of this orthogonal approach lies in understanding how the different techniques complement each other.

Technique Primary Purpose Measures Strengths Limitations
HPLC-UV Quantify organic impuritiesRelative purity of UV-active compoundsHigh sensitivity for related substances; excellent for isomer separation.Does not detect non-UV-active impurities (salts, some solvents); relative quantification.
¹H & ¹³C NMR Confirm chemical structureMolecular structure and environment of nucleiUnambiguous structure confirmation; can detect and identify structural isomers.Less sensitive for impurity quantification (<1%); requires pure deuterated solvents.
FT-IR Confirm functional groupsMolecular vibrationsFast, simple, and provides clear evidence of key functional groups (e.g., C=O, O-H).Primarily qualitative; not suitable for quantifying impurities.
Titrimetry Determine assayMoles of acidic substanceHighly precise and accurate absolute method; traceable to primary standards.Non-specific; will titrate any acidic impurity, leading to an overestimation of purity if present.
Elemental Analysis Confirm empirical formula and assayMass % of C, H, BrAbsolute method; sensitive to inorganic impurities and residual solvents that alter the formula.Does not distinguish between isomers; less precise than titration for assay.

Conclusion: An Integrated and Self-Validating System

Validating the purity of synthesized 2,3,5-Tribromobenzoic acid requires more than a single measurement. It demands a logical, multi-faceted investigation where each result corroborates the others.

A trustworthy Certificate of Analysis for a new batch should report:

  • Identity confirmed by ¹H NMR and FT-IR: The spectra match the expected structure of 2,3,5-Tribromobenzoic acid.

  • Chromatographic Purity by HPLC ≥ 99.5% (Area %): Demonstrates the absence of significant organic, UV-active impurities.

  • Assay by Titration ≥ 98.0%: Provides the absolute content of the acidic molecule, accounting for any non-acidic or inorganic impurities.

  • Elemental Analysis within ±0.4% of theoretical values: Confirms the correct elemental composition and lack of significant non-analyte material.

By integrating these orthogonal techniques—separation, spectroscopy, and absolute quantification—we create a self-validating system. A high assay by titration combined with high chromatographic purity and a clean NMR spectrum provides the highest degree of confidence for researchers, scientists, and drug development professionals who rely on the quality of their chemical starting materials.

References

  • Matheson, J., et al. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 89. Available at: [Link]

  • Hill, M. E. (1953). LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. DTIC. Available at: [Link]

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  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • Pautienienė, J., et al. (2014). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 71(1), 3-15. Available at: [Link]

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  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • Harvey, D. (2020). Analytical Chemistry 2.1. LibreTexts. (Covers principles of acid-base titrimetry). Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

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A Researcher's Guide to the Regioselective Bromination of Benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise control of chemical reactions is paramount. Electrophilic Aromatic Substitution (EAS) is a cornerstone of synthetic organic chemistry, yet the regiochemical outcome is critically dependent on the directing effects of substituents on the aromatic ring. This guide provides an in-depth analysis of the bromination of benzoic acid, a classic experiment that demonstrates the powerful influence of an electron-withdrawing group on the reaction's regioselectivity. We will explore the underlying electronic principles, provide a detailed experimental protocol, compare alternative methodologies, and present a multi-faceted strategy for the unequivocal confirmation of the product's structure.

Section 1: The Underlying Theory - Why meta?

The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic nature of the substituent already present on the benzene ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), which determines their directing influence.

The carboxyl group (-COOH) of benzoic acid is a powerful electron-withdrawing group (EWG).[1][2] This is due to two primary effects:

  • Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating a partial positive charge on the ortho and para positions.[3]

This withdrawal of electron density makes the benzoic acid ring less nucleophilic than benzene itself, thus "deactivating" it towards electrophilic attack.[2][4] Consequently, harsher reaction conditions are typically required compared to the bromination of activated rings.

The directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[5] When the electrophile (Br⁺) attacks, it can add to the ortho, meta, or para position relative to the -COOH group.

  • Ortho and Para Attack: The resonance structures for these intermediates include one highly unstable contributor where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing carboxyl group. This juxtaposition of a positive charge next to the partially positive carbonyl carbon is energetically unfavorable.

  • Meta Attack: In contrast, the positive charge in the resonance structures of the meta-intermediate is never placed on the carbon bearing the -COOH group. The positive charge is distributed across three other carbons, resulting in a more stable, or less destabilized, intermediate compared to the ortho and para counterparts.

Because the activation energy for the meta pathway is lower, the reaction proceeds preferentially through this route, yielding the meta-substituted product as the major isomer.[3][4]

Caption: Experimental workflow for product structure confirmation.

Part 4.1: Melting Point Analysis

The three isomers of bromobenzoic acid have distinctly different melting points due to variations in their crystal lattice packing. The para isomer, being the most symmetric, packs most efficiently, resulting in a significantly higher melting point. [6]Comparing the experimental melting point of the purified product to literature values is a rapid and powerful identification method.

IsomerLiterature Melting Point (°C)
o-Bromobenzoic acid149 - 151 °C
m-Bromobenzoic acid 155 - 157 °C
p-Bromobenzoic acid252 - 254 °C [7][8]

An experimental melting point in the range of 155-157°C is strong evidence for the formation of the meta isomer.

Part 4.2: Spectroscopic Elucidation

¹H NMR Spectroscopy: This is the most definitive technique for distinguishing the isomers. The chemical shifts and, more importantly, the splitting patterns (multiplicity) of the aromatic protons are unique to each substitution pattern.

  • o-Bromobenzoic acid: Four distinct signals in the aromatic region (approx. 7.2-7.8 ppm), each integrating to 1H. The splitting pattern would be complex due to three different coupling constants (J_ortho, J_meta, J_para).

  • m-Bromobenzoic acid (Expected Product): Four distinct signals in the aromatic region. We would expect to see:

    • One proton as a singlet or a narrow triplet (H-2, between two substituents).

    • Two protons as doublets or doublet of doublets (H-4, H-6).

    • One proton as a triplet (H-5).

  • p-Bromobenzoic acid: Due to the molecule's symmetry, there are only two chemically distinct types of aromatic protons. This results in a simple spectrum with two signals, each integrating to 2H. These signals would appear as two doublets, characteristic of an AA'BB' system.

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum also reflects the symmetry of the molecule.

  • ortho and meta isomers would each show 7 signals (6 for the aromatic carbons and 1 for the carboxyl carbon).

  • The highly symmetric para isomer would show only 5 signals (4 for the aromatic carbons and 1 for the carboxyl carbon).

Infrared (IR) Spectroscopy: While not ideal for distinguishing isomers, IR spectroscopy is excellent for confirming the presence of the key functional groups in the product.

  • O-H Stretch: A very broad signal from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption at approximately 1680-1710 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.

Conclusion

The bromination of benzoic acid reliably yields m-bromobenzoic acid, a result dictated by the powerful electron-withdrawing and meta-directing nature of the carboxylic acid group. This guide has detailed the theoretical basis for this regioselectivity and provided a comprehensive experimental framework for its synthesis and verification. By employing a combination of melting point analysis and spectroscopic techniques, particularly ¹H NMR, researchers can unequivocally confirm the identity of the product. This systematic approach, blending theoretical understanding with robust analytical validation, is fundamental to the practice of modern synthetic chemistry.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Let's Talk Chemistry. (2023). Electrophilic Substitution Reaction of Benzoic acid | Halogenation | Bromination reaction. YouTube. [Link]

  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Allen. (n.d.). Benzoic acid on treatment with Br₂ and FeBr₃ gives the compound (A). [Link]

  • Google Patents. (2017).
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Google Patents. (1990).
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]

  • Li, J. et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. [Link]

  • Quora. (2017). What is order of melting point of ortho, para n meta Dichlorobenzene?. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

  • ResearchGate. (2015). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]

  • Save My Exams. (2025). Directing Effects. [Link]

  • Study.com. (n.d.). Using no more than three steps, outline a synthesis of para-bromobenzoic acid from benzene. [Link]

  • Proprep. (n.d.). Elaborate on the Br2/FeBr3 mechanism in electrophilic aromatic substitution. [Link]

  • Study.com. (n.d.). Find the melting point for the following substances. (a) biphenyl (b) 4-bromobenzoic acid. [Link]

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A Comparative Guide to Auxin Transport Inhibitors: Efficacy of 2,3,5-Tribromobenzoic Acid in the Context of Commercial Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development navigating the intricate world of plant signaling, the precise modulation of auxin transport is a cornerstone of experimental design. This guide provides an in-depth technical comparison of 2,3,5-Tribromobenzoic acid with its more established, commercially available counterparts, 2,3,5-Triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA). By synthesizing available data and outlining a robust experimental framework, we aim to equip you with the critical insights necessary for informed reagent selection in your research endeavors.

The Central Role of Polar Auxin Transport

The directional, cell-to-cell movement of the phytohormone auxin, known as polar auxin transport (PAT), is fundamental to a vast array of plant growth and developmental processes. This tightly regulated transport is primarily mediated by the coordinated action of auxin influx carriers (e.g., AUX/LAX proteins) and efflux carriers (e.g., PIN-FORMED (PIN) proteins). The asymmetric distribution of auxin, established by PAT, orchestrates critical events such as embryogenesis, organ formation, vascular patterning, and tropic responses.

Chemical inhibitors of polar auxin transport have been indispensable tools in dissecting these processes. By disrupting the directional flow of auxin, these small molecules induce a range of developmental phenotypes, providing invaluable insights into the in vivo functions of auxin gradients.

Mechanism of Action: A Shared Target with Varying Affinities

The primary mode of action for the compounds discussed in this guide is the inhibition of auxin efflux. While the precise molecular interactions are still being fully elucidated, it is understood that these inhibitors interfere with the function of PIN proteins and other components of the auxin efflux machinery.

N-1-naphthylphthalamic acid (NPA) is a highly potent and specific inhibitor of polar auxin transport. It is believed to bind to a regulatory protein complex associated with the auxin efflux carrier, thereby allosterically inhibiting its transport activity.

2,3,5-Triiodobenzoic acid (TIBA) , another widely used auxin transport inhibitor, is thought to compete more directly with auxin for binding to the efflux carrier. Its structural similarity to auxin likely facilitates this interaction. Some studies also suggest that TIBA may have secondary effects on the actin cytoskeleton, which is crucial for the dynamic localization of PIN proteins on the plasma membrane.[1]

2,3,5-Tribromobenzoic acid , as a halogenated benzoic acid derivative, is presumed to share a similar mechanism of action with TIBA, interfering with the auxin efflux carrier. However, as we will discuss, the nature of the halogen substitution significantly impacts the inhibitory efficacy.

Comparative Efficacy: A Quantitative Look at Inhibition

The selection of an appropriate auxin transport inhibitor hinges on its potency and the desired concentration for achieving a biological effect. A critical parameter for comparing the efficacy of these compounds is the half-maximal inhibitory concentration (IC50) in auxin transport assays.

CompoundChemical StructureMolecular Weight ( g/mol )Reported IC50 for Auxin Transport Inhibition
2,3,5-Tribromobenzoic acid 2,3,5-Tribromobenzoic acid structure394.81Not specifically reported, but expected to be significantly higher than TIBA and NPA.[2]
2,3,5-Triiodobenzoic acid (TIBA) 2,3,5-Triiodobenzoic acid (TIBA) structure499.81~0.5 µM[3]
N-1-naphthylphthalamic acid (NPA) N-1-naphthylphthalamic acid (NPA) structure291.30~0.1 µM[3]

Analysis of Efficacy:

The available data clearly position NPA as the most potent inhibitor of polar auxin transport, followed by TIBA .[2][3] Research by Keitt and Baker (1966) demonstrated that while NPA and TIBA are strong inhibitors, other halogenated benzoic acids are substantially less effective, showing at least 300 times less inhibition in their assays.[2] Although 2,3,5-Tribromobenzoic acid was not individually assessed in that study, the structure-activity relationship of halogenated benzoic acids suggests that the larger, more polarizable iodine atoms in TIBA contribute to a stronger interaction with the auxin efflux machinery compared to the bromine atoms in its counterpart.

This significant difference in potency is a critical consideration for experimental design. To achieve a comparable biological effect to that of TIBA or NPA, a much higher concentration of 2,3,5-Tribromobenzoic acid would likely be required. This raises concerns about potential off-target effects and cytotoxicity, which can confound the interpretation of experimental results.

Causality in Experimental Choices: The preference for TIBA and NPA in the scientific literature is a direct consequence of their demonstrated high potency and specificity. When the goal is to inhibit polar auxin transport with minimal confounding variables, a lower effective concentration is highly desirable.

Experimental Protocol: A Validated Assay for Comparing Auxin Transport Inhibitors

To empirically determine and compare the efficacy of 2,3,5-Tribromobenzoic acid and other potential inhibitors, a robust and reproducible auxin transport assay is essential. The following protocol, adapted from established methods, details the measurement of polar auxin transport in Arabidopsis thaliana inflorescence stems using radiolabeled auxin.[4][5]

Objective: To quantify the inhibitory effect of test compounds on the basipetal transport of [3H]-IAA in Arabidopsis inflorescence stems.
Materials:
  • Arabidopsis thaliana plants (e.g., Col-0) with young inflorescence stems (5-10 cm tall)

  • [3H]-Indole-3-acetic acid ([3H]-IAA)

  • Test compounds: 2,3,5-Tribromobenzoic acid, 2,3,5-Triiodobenzoic acid (TIBA), N-1-naphthylphthalamic acid (NPA)

  • Agar

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Stereomicroscope and fine forceps

  • Razor blades

Step-by-Step Methodology:
  • Preparation of Agar Donor Blocks:

    • Prepare a 1.5% (w/v) agar solution in a suitable buffer (e.g., MES buffer, pH 5.7).

    • While the agar is still molten, add [3H]-IAA to a final concentration of 1 µM.

    • For the inhibitor treatments, add the test compounds (2,3,5-Tribromobenzoic acid, TIBA, NPA) at a range of concentrations (e.g., 0.01 µM to 100 µM) to individual aliquots of the [3H]-IAA-containing agar. A control set with only [3H]-IAA should also be prepared.

    • Cast the agar into small blocks (e.g., 1 mm³).

  • Plant Material Preparation:

    • Excise 2 cm segments from the base of young, healthy Arabidopsis inflorescence stems.

    • Place the apical end of each segment in contact with a "receiver" block of plain 1.5% agar for 30 minutes to deplete endogenous auxin.

  • Auxin Transport Assay:

    • Remove the receiver block and apply a [3H]-IAA-containing donor block (with or without inhibitor) to the apical end of each stem segment.

    • Place a fresh, plain agar receiver block in contact with the basal end of the stem segment.

    • Incubate the segments in a humid chamber in the dark for a defined period (e.g., 18 hours) to allow for auxin transport.

  • Quantification of Transported Auxin:

    • After the incubation period, remove the donor and receiver blocks.

    • Excise a 5 mm segment from the basal end of the stem segment that was in contact with the receiver block.

    • Place the receiver block and the 5 mm stem segment into separate scintillation vials.

    • Add scintillation cocktail to each vial and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound from the resulting dose-response curve. This represents the concentration of the inhibitor that causes a 50% reduction in auxin transport.

Self-Validating System:

This protocol incorporates several self-validating checks. The inclusion of a no-inhibitor control establishes the baseline for polar auxin transport. The use of a range of inhibitor concentrations allows for the generation of a dose-response curve, confirming a specific inhibitory effect. Furthermore, comparing the results for 2,3,5-Tribromobenzoic acid with the well-characterized inhibitors TIBA and NPA provides an internal validation of the assay's performance.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key concepts.

AuxinTransport cell1 AUX1 PIN Auxin Efflux apoplast H+ + IAA- cell1:f1->apoplast Efflux apoplast->cell1:f0 Influx cell2 AUX1 PIN Auxin Efflux apoplast->cell2:f0

Caption: Simplified diagram of polar auxin transport between two plant cells.

ExperimentalWorkflow A Prepare Agar Donor Blocks ([3H]-IAA +/- Inhibitor) C Apply Donor Block to Apical End & Receiver Block to Basal End A->C B Excise Arabidopsis Inflorescence Stems B->C D Incubate for 18 hours in Dark C->D E Collect Receiver Block & Basal Stem Segment D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Experimental workflow for the auxin transport inhibition assay.

Conclusion: An Evidence-Based Approach to Reagent Selection

Based on the available scientific literature, 2,3,5-Tribromobenzoic acid is expected to be a significantly less potent inhibitor of polar auxin transport compared to the widely used commercial reagents, 2,3,5-Triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA). While all three compounds likely share a common mechanism of inhibiting auxin efflux, the superior efficacy of TIBA and NPA, as demonstrated by their lower effective concentrations, makes them the preferred choice for specific and potent inhibition of this critical plant signaling pathway.

For researchers considering the use of 2,3,5-Tribromobenzoic acid, it is imperative to experimentally determine its efficacy in a relevant assay system, such as the one detailed in this guide. This will ensure the use of appropriate concentrations to achieve the desired biological effect while minimizing the risk of off-target activities. As with any scientific endeavor, a thorough understanding of the tools at our disposal is paramount to the generation of robust and reliable data.

References

  • Hertel, R., & Leopold, A. C. (1962). The effects of 2,3,5-triiodobenzoic acid and 2,4,6-trichlorophenoxyacetic acid on the transport of 3-indoleacetic acid-1-C14 in corn coleoptiles. Planta, 59(4), 365-376.
  • Keitt, G. W., & Baker, R. A. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(10), 1561–1569. [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 439–451. [Link]

  • Paponov, I. A., Friz, T., Budnyk, V., Teale, W., Wüst, F., Paponov, M., ... & Palme, K. (2019). Natural Auxin Does Not Inhibit Brefeldin A Induced PIN1 and PIN2 Internalization in Root Cells. Frontiers in Plant Science, 10, 574. [Link]

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 235-244. [Link]

  • Thomson, K. S., Hertel, R., Müller, S., & Tavares, J. E. (1973). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid: in-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Planta, 109(4), 337-352. [Link]

  • van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Retrieved from [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735. [Link]

  • Zažímalová, E., Petrášek, J., & Benková, E. (2014). Auxin transport: the diversity of carriers and their increasing complexity. Journal of Experimental Botany, 65(10), 2531–2551. [Link]

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A Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of pharmacologically active compounds, benzoic acid and its derivatives represent a foundational scaffold with a remarkable breadth of biological activities. From preserving our foods to forming the backbone of potent therapeutics, the versatility of this simple aromatic carboxylic acid is a testament to the profound impact of subtle chemical modifications on biological function.[1] This guide provides an in-depth comparative analysis of the antimicrobial, antifungal, antioxidant, and anti-inflammatory properties of various benzoic acid derivatives, grounded in experimental data and mechanistic insights to empower researchers in drug discovery and development.

Antimicrobial Activity: A Tale of pH and Lipophilicity

Benzoic acid's use as a food preservative is a classic example of its antimicrobial prowess.[1] Its efficacy, and that of its derivatives, is intrinsically linked to the pH of the environment and the lipophilicity of the molecule. The prevailing mechanism of action involves the disruption of the microbial cell's internal pH balance. In its undissociated form, benzoic acid can readily diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment, which in turn inhibits essential metabolic processes.[2]

Structure-Activity Relationship (SAR) in Antimicrobial Action

The antimicrobial potency of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[3] These modifications alter the molecule's electronic properties and lipophilicity, thereby affecting its ability to penetrate bacterial cell membranes.[3]

  • Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity by facilitating passage through the lipid-rich bacterial cell membrane.[2]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-donating groups like methoxy and hydroxyl can enhance the antimicrobial activity against certain strains like S. aureus and E. coli.[4] Conversely, strong electron-withdrawing groups like the nitro group can also be a key pharmacophore in various antimicrobial agents.[3]

  • Positional Isomerism: The position of substituents is critical. For instance, a hydroxyl group in the ortho position of benzoic acid has been shown to be more effective against E. coli than in other positions.[2]

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents a comparative overview of the MIC values for various benzoic acid derivatives against different bacterial species.

DerivativeTarget OrganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O157:H71000[2]
2-hydroxybenzoic acid (Salicylic Acid)Escherichia coli3200[2]
3-hydroxybenzoic acidEscherichia coli O157:H7500[2]
4-hydroxybenzoic acidEscherichia coli O157:H7>1000[2]
3,4-dihydroxybenzoic acid (Protocatechuic acid)Escherichia coli2600[2]
3,4,5-trihydroxybenzoic acid (Gallic Acid)Escherichia coli3250[2]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82 (pMICsa value)[4]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMICbs value)[4]
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia coli1.78 (pMICec value)[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[5]

Objective: To determine the lowest concentration of a benzoic acid derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Stock solution of the test benzoic acid derivative

  • Positive control (bacterial suspension without test compound)

  • Negative control (broth only)

Step-by-Step Protocol:

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the benzoic acid derivative to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, mixing thoroughly at each step.[5]

  • Inoculation:

    • Add 5 µL of the standardized bacterial inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has minimal interference with the activity of most antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a standardized bacterial inoculum density, which is crucial for the reproducibility of MIC results.

  • Serial Dilution: This allows for the testing of a wide range of concentrations to pinpoint the exact MIC value.

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare Serial Dilutions of Benzoic Acid Derivative in 96-well plate inoc Inoculate wells with standardized bacterial suspension prep->inoc Add 5 µL inoculum incubate Incubate at 37°C for 18-24 hours inoc->incubate read Visually determine MIC (lowest concentration with no growth) incubate->read

Caption: Workflow for MIC determination using the broth microdilution method.

Antifungal Activity: Targeting Fungal-Specific Pathways

Similar to their antibacterial counterparts, benzoic acid derivatives exhibit significant antifungal properties. Their mechanism of action can also involve the disruption of intracellular pH.[2] However, some derivatives have been shown to target fungal-specific enzymes, offering a more selective approach to antifungal therapy.

Structure-Activity Relationship (SAR) in Antifungal Action

The structural features that govern antifungal activity are nuanced and depend on the fungal species and the specific derivative.

  • Esterification: Ester derivatives of benzoic and cinnamic acids have demonstrated notable antifungal activity against Candida albicans.[6]

  • Substituent Effects: The presence and position of substituents like nitro and methoxy groups can significantly influence the antifungal potency. For example, methyl caffeate and methyl 2-nitrocinnamate have shown good activity against C. albicans.[6]

Comparative Antifungal Activity (MIC Values)
DerivativeTarget OrganismMIC (µg/mL)Reference
Methyl caffeateCandida albicans128[6]
Methyl 2-nitrocinnamateCandida albicans128[6]
Methyl biphenyl-2-carboxylateCandida albicans128-256[6]
2-aminobenzoic acid derivative 1Candida albicans (clinical isolate)70[7]
2-aminobenzoic acid derivative 2Candida albicans (clinical isolate)70[7]
Benzoic AcidFusarium oxysporum100-200[8]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAspergillus niger & Candida albicans1.81 (pMICan, ca value)[4]

The experimental protocol for determining the antifungal MIC is analogous to the antibacterial broth microdilution method, with the substitution of a fungal-appropriate broth (e.g., Sabouraud Dextrose Broth) and incubation conditions.

Antioxidant Activity: Scavenging Free Radicals

Many benzoic acid derivatives, particularly those with hydroxyl substitutions, are potent antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[9][10]

Structure-Activity Relationship (SAR) in Antioxidant Action

The antioxidant capacity of hydroxybenzoic acids is strongly dependent on the number and position of hydroxyl groups on the aromatic ring.[11]

  • Number of Hydroxyl Groups: Generally, the antioxidant activity increases with the number of hydroxyl groups. For instance, gallic acid (three hydroxyl groups) is a more potent antioxidant than protocatechuic acid (two hydroxyl groups).[11]

  • Position of Hydroxyl Groups: The relative position of the hydroxyl groups also plays a crucial role in determining the antioxidant potential.

Comparative Antioxidant Activity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.

DerivativeAntioxidant AssayIC50 (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleuca (containing benzoic acid derivatives)DPPH14.31[12]
Butanol fraction of Macaranga hypoleuca (containing benzoic acid derivatives)DPPH16.78[12]
Hydroethanolic extract of Mentha aquatica (containing gallic and vanillic acids)DPPH0.06 (mg/mL)[13]
Experimental Protocol: DPPH Free Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a benzoic acid derivative by measuring the reduction of the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Test solutions of benzoic acid derivatives at various concentrations

  • Methanol (as a blank)

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

Step-by-Step Protocol:

  • Preparation of Reaction Mixture:

    • In a test tube or a 96-well plate, mix a specific volume of the test sample (or standard) with the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Causality Behind Experimental Choices:

  • DPPH Radical: DPPH is a stable free radical, and its reduction by an antioxidant is visually apparent as the color changes from purple to yellow, which can be quantified spectrophotometrically.

  • Dark Incubation: The reaction is light-sensitive, so incubation in the dark prevents the photodegradation of DPPH.

  • Positive Control: Using a known antioxidant like ascorbic acid allows for the validation of the assay and provides a benchmark for comparison.

Antioxidant Mechanism of Hydroxybenzoic Acids

Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism HBA Hydroxybenzoic Acid (Ar-OH) FR Free Radical (R•) HBA->FR H• donation Phenoxyl Phenoxyl HBA->Phenoxyl forms Phenoxyl Radical (Ar-O•) (stable) Stable_Mol Stable_Mol FR->Stable_Mol becomes Stable Molecule (R-H) HBA2 Hydroxybenzoic Acid NRF2 Activates Nrf2 Signaling Pathway HBA2->NRF2 AOE Upregulates Antioxidant Enzymes (SOD, CAT, GPx) NRF2->AOE

Caption: Dual antioxidant mechanism of hydroxybenzoic acids.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid derivatives, most notably salicylic acid (2-hydroxybenzoic acid), are well-known for their anti-inflammatory properties. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory signaling pathways.

Structure-Activity Relationship (SAR) in Anti-inflammatory Action

The anti-inflammatory effects are highly dependent on the specific structure of the derivative.

  • Salicylates: The presence of a hydroxyl group ortho to the carboxylic acid is a key feature for the anti-inflammatory activity of salicylates. This structural motif is crucial for the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[14]

Comparative Anti-inflammatory Activity (IC50 Values)

The IC50 value in this context represents the concentration of a compound required to inhibit a specific inflammatory marker or enzyme by 50%.

DerivativeTarget/AssayIC50 (µM)Reference
Pyrazole derivative (as a COX-II inhibitor)COX-II Inhibition35.7-75.2 (ED50)[15]
Oxadiazole derivative (as a COX-II inhibitor)COX-II Inhibition2.30–6.13[15]
Capsaicin (for comparison)TNF-α gene expression inhibition0.087[16]
Experimental Protocol: Cellular Anti-inflammatory Assay (TNF-α Inhibition)

Objective: To evaluate the ability of a benzoic acid derivative to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • Test solutions of benzoic acid derivatives

  • ELISA kit for TNF-α quantification

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of the benzoic acid derivative for a specific duration (e.g., 1-2 hours).

  • Stimulation:

    • Induce an inflammatory response by adding LPS to the cell culture medium (at a final concentration of, for example, 1 µg/mL).

  • Incubation:

    • Incubate the cells for a further period (e.g., 4-24 hours) to allow for TNF-α production and secretion.

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • RAW 264.7 Cells: These are a well-established macrophage-like cell line that reliably produces pro-inflammatory cytokines like TNF-α in response to LPS stimulation.

  • LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to induce inflammation in vitro.

  • ELISA: Enzyme-Linked Immunosorbent Assay is a highly sensitive and specific method for quantifying the concentration of a particular protein, such as TNF-α, in a biological sample.

Anti-inflammatory Signaling Pathway of Salicylic Acid

Salicylic_Acid_Pathway LPS LPS (Inflammatory Stimulus) NFkB NF-κB Signaling Pathway LPS->NFkB activates COX2 COX-2 Gene Expression NFkB->COX2 induces PGs Prostaglandin Synthesis COX2->PGs leads to Inflammation Inflammation PGs->Inflammation SA Salicylic Acid SA->NFkB inhibits

Caption: Simplified pathway of salicylic acid's anti-inflammatory action.

Conclusion

The diverse biological activities of benzoic acid derivatives underscore their immense potential in drug discovery and development. This guide has provided a comparative analysis of their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel and more potent therapeutic agents based on the versatile benzoic acid scaffold. The experimental methodologies outlined herein provide a robust framework for the evaluation and validation of these compounds, paving the way for future innovations in medicine and biotechnology.

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